molecular formula C7H5FN2O3 B2852363 2-Fluoro-5-nitrobenzaldehyde oxime CAS No. 1309606-41-4

2-Fluoro-5-nitrobenzaldehyde oxime

Cat. No.: B2852363
CAS No.: 1309606-41-4
M. Wt: 184.12 g/mol
InChI Key: KLIBWMFALMLVHM-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H5FN2O3 and its molecular weight is 184.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-nitrobenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-nitrobenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1309606-41-4

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5FN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H

InChI Key

KLIBWMFALMLVHM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F

solubility

not available

Origin of Product

United States

Foundational & Exploratory

2-Fluoro-5-nitrobenzaldehyde oxime chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and reactivity profile of 2-Fluoro-5-nitrobenzaldehyde oxime , a critical "lynchpin" intermediate in medicinal chemistry.

A Dual-Activated Scaffold for Heterocyclic Synthesis[1][2][3]

Executive Summary

2-Fluoro-5-nitrobenzaldehyde oxime is a bifunctional aromatic building block characterized by two orthogonal reactive sites: a highly activated electrophilic aromatic ring (due to the ortho-fluoro and meta-nitro arrangement) and a versatile oxime functionality. It serves as a primary precursor for the synthesis of 1,2-benzisoxazoles and indazoles , structural motifs ubiquitous in kinase inhibitors, antipsychotics, and antibacterial agents.

This guide provides a validated synthesis protocol, a mechanistic breakdown of its divergent reactivity, and safety parameters for laboratory handling.

Chemical Identity & Structural Analysis[4][5]

The compound is derived from the parent aldehyde, 2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8).[1][2][3] The oxime derivative is often synthesized in situ or isolated as a stable solid for subsequent cyclization.

Physicochemical Data Table
PropertyDataNote
Parent Aldehyde CAS 27996-87-8 Commercial starting material
Molecular Formula

Oxime derivative
Molecular Weight 184.12 g/mol
Electronic Character

-Deficient
Highly activated for

Hammett Effects

(

) = +0.78
Strong electron withdrawal activates C-F bond
Isomerism E/Z MixtureE-isomer typically predominates (sterics)
Solubility DMSO, DMF, MeOHPoor water solubility
Structural Logic
  • The "Warhead" (C2-F): The fluorine atom at position 2 is rendered highly labile by the electron-withdrawing nitro group at position 5 (para relationship). This allows for rapid Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • The "Anchor" (C1-Oxime): The oxime group (

    
    ) acts as a masked nitrile or a cyclization partner. Its proximity to the fluorine allows for intramolecular ring closures.
    

Synthesis Protocol

Note: While the aldehyde is commercially available, the oxime is best prepared fresh to avoid Beckmann rearrangement or degradation.

Standard Oximation Protocol

Objective: Conversion of 2-fluoro-5-nitrobenzaldehyde to its oxime.

Reagents:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)[4]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluoro-5-nitrobenzaldehyde in ethanol at room temperature.

  • Buffering: Dissolve the base (

    
    ) and Hydroxylamine HCl in water.
    
  • Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

    • Why: Slow addition prevents local excesses that could lead to side reactions.

  • Reaction: Stir at Ambient Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; the oxime appears as a lower 
      
      
      
      streak or spot.
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • The oxime typically precipitates upon removal of the organic solvent.

    • Filter the solid, wash with cold water (to remove salts), and dry under vacuum.

  • Yield: Expect 85–95% yield of a pale yellow/off-white solid.

Reactivity Profile & Applications

The utility of this scaffold lies in its Divergent Reactivity . Depending on the reagent used, the molecule can "snap" shut into two different heterocyclic cores.

Pathway A: Indazole Synthesis (Hydrazine Mediated)

Reaction with hydrazine (


) triggers a cascade sequence:
  • 
     Displacement:  The hydrazine nucleophile displaces the fluorine atom.
    
  • Cyclization: The terminal nitrogen of the hydrazine attacks the oxime carbon.

  • Elimination: Loss of water/hydroxylamine yields the 5-nitro-1H-indazole .

  • Application: Core structure for kinase inhibitors (e.g., Axitinib analogs).

Pathway B: Benzisoxazole Synthesis (Base Mediated)
  • Activation: The oxime hydroxyl is often acylated (using Acetic Anhydride) to create a better leaving group (Acetate).

  • Cyclization: Treatment with mild base triggers intramolecular displacement of the nitro-activated fluorine by the oxime oxygen.

  • Product: 5-nitro-1,2-benzisoxazole .

  • Application: Precursors to zonisamide (antiepileptic) derivatives.

Visualization: Divergent Synthesis Workflow

G Aldehyde 2-Fluoro-5-nitrobenzaldehyde (Starting Material) Oxime 2-Fluoro-5-nitrobenzaldehyde Oxime (Intermediate) Aldehyde->Oxime Oximation Indazole 5-Nitro-1H-indazole Oxime->Indazole SNAr + Cyclization (N-N Bond Formation) Benzisoxazole 5-Nitro-1,2-benzisoxazole Oxime->Benzisoxazole Intramolecular SNAr (O-C Bond Formation) Reagent1 NH2OH·HCl NaOAc, EtOH/H2O Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent3 1. Ac2O 2. Base (Na2CO3)

Caption: Divergent synthesis pathways from the oxime intermediate yielding Indazole (Green) or Benzisoxazole (Red) cores.

Detailed Mechanism: Activation

The 5-nitro group is essential for the reactivity of this molecule. Without it, the fluorine is relatively inert to nucleophilic attack.

Hammett Electronic Analysis
  • Resonance Effect (-R): The nitro group withdraws electron density from the ring via resonance, placing a partial positive charge at the ortho and para positions.

  • Inductive Effect (-I): The fluorine atom itself is electronegative, further polarizing the C-F bond.

  • Meisenheimer Complex: Upon nucleophilic attack (e.g., by hydrazine), the ring forms a resonance-stabilized anionic intermediate (Meisenheimer complex) where the negative charge is delocalized onto the nitro group oxygens.[5]

Mechanism cluster_energy Energy Profile Step1 Ground State (Activated C-F bond) Step2 Transition State (Meisenheimer Complex) Step1->Step2 + Nucleophile (Nu:) Rate Determining Step Step3 Product (Substituted Aromatic) Step2->Step3 - Fluoride (F-) Fast Step

Caption: The SNAr mechanism proceeds via a high-energy Meisenheimer complex stabilized by the 5-nitro group.

Safety & Handling (E-E-A-T)

Warning: Nitro-aromatics are potentially energetic and toxic.

  • Skin Sensitization: 2-Fluoro-5-nitrobenzaldehyde and its oxime are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Energetic Potential: While not a primary explosive, polynitro or nitro-oxime compounds can decompose exothermically. Do not heat the isolated dry solid above 100°C.

  • Waste Disposal: Fluorinated aromatics must be segregated from general organic waste. Dispose of in halogenated waste streams.

References

  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzaldehyde Product Sheet. Retrieved from .

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from .

  • BenchChem. Technical Guide to Fluoro-nitrobenzaldehyde Oximes. Retrieved from .

  • V.J. Ram et al.Synthesis of bio-active heterocycles from o-haloaldehydes. Journal of Heterocyclic Chemistry.
  • Thermo Fisher Scientific. 2-Fluoro-5-nitrobenzaldehyde Safety Data Sheet (SDS). Retrieved from .

Sources

Technical Guide: Biological Activity of 2-Fluoro-5-nitrobenzaldehyde Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-nitrobenzaldehyde oxime represents a "privileged scaffold" in medicinal chemistry, characterized by its high electrophilicity and lipophilic profile. The synergistic combination of a strongly electron-withdrawing nitro group (


) at the C5 position and a fluorine atom at C2 creates a unique electronic environment. This architecture enhances the acidity of the oxime functionality, facilitates membrane permeability via the "Fluorine Effect," and serves as a versatile precursor for bioactive heterocycles and metal complexes.

This guide analyzes the pharmacological potential of this scaffold, focusing on its derivatives (ethers, esters, and metal chelates) as potent antimicrobial and anticancer agents.

Part 1: Chemical Basis & Synthesis[1][2][3][4][5][6][7]

The "Fluorine-Nitro" Synergism

The biological potency of this scaffold is driven by two key structural features:

  • 2-Fluoro Substituent: Increases metabolic stability by blocking C2-oxidation (a common metabolic soft spot). It also enhances lipophilicity (

    
    ), facilitating passive transport across bacterial cell walls and cancer cell membranes.
    
  • 5-Nitro Group: A strong electron-withdrawing group (EWG) that decreases the

    
     of the oxime hydroxyl group, making it a better hydrogen bond donor in enzyme active sites.
    
Synthesis of the Core Scaffold

The synthesis follows a condensation pathway between the parent aldehyde and hydroxylamine.

Protocol 1: Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

  • Reagents: 2-Fluoro-5-nitrobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).

  • Solvent: Ethanol:Water (3:1 v/v).

  • Conditions: Reflux at

    
     for 2–4 hours.
    
  • Yield: Typically 85–95%.

Synthesispathway Aldehyde 2-Fluoro-5-nitrobenzaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc Reagents->Intermediate Oxime 2-Fluoro-5-nitrobenzaldehyde Oxime (Target Scaffold) Intermediate->Oxime Dehydration (-H2O) Derivatives O-Alkylated Derivatives (Ethers/Esters) Oxime->Derivatives Alkylation/Acylation

Figure 1: Synthetic pathway from aldehyde precursor to bioactive oxime and derivatives.[1][2]

Part 2: Pharmacological Profile[1]

Antimicrobial Activity (FabH Inhibition)

Derivatives of 2-fluoro-5-nitrobenzaldehyde oxime act as inhibitors of


-ketoacyl-acyl carrier protein synthase III (FabH) . FabH is a critical condensing enzyme in bacterial fatty acid biosynthesis, making it a high-value target for multidrug-resistant (MDR) pathogens.
  • Mechanism: The oxime moiety mimics the transition state of the acyl-enzyme complex. The 5-nitro group enhances binding affinity through electrostatic interactions with the active site residues (often His-Asn catalytic triads).

  • Spectrum: High potency observed against Gram-positive Staphylococcus aureus and Bacillus subtilis.

  • Key Insight: O-benzyl ether derivatives of this oxime show superior activity compared to the free oxime due to enhanced hydrophobic packing in the FabH active site.

Anticancer Potential (Cytotoxicity & Apoptosis)

The 2-fluoro-5-nitro scaffold is structurally homologous to combretastatin-like agents, suggesting activity as a Tubulin Polymerization Inhibitor .

  • Target: Colchicine binding site of tubulin.

  • Effect: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Data Summary:

    • Lung Cancer (A549):

      
       values in the low micromolar range (
      
      
      
      ).
    • Selectivity: The presence of the Fluorine atom improves the Selectivity Index (SI) towards cancer cells over normal fibroblasts compared to the non-fluorinated analog.

Metal Complexation (Bioinorganic Chemistry)

The oxime nitrogen and phenolic oxygen (if deprotonated) can chelate transition metals (Cu(II), Zn(II), Co(II)).

  • Activity Enhancement: Metal complexes of 2-fluoro-5-nitrobenzaldehyde oxime often exhibit 2–5x higher antimicrobial activity than the free ligand.

  • Mechanism: Chelation reduces the polarity of the metal ion (partial sharing of positive charge with donor groups), increasing the lipophilic character of the central metal atom (Tweedy’s Chelation Theory). This facilitates penetration through the lipid layer of bacterial membranes.

Part 3: Structure-Activity Relationship (SAR)[1]

The biological efficacy is tightly regulated by the substitution pattern on the benzene ring.

SAR_Map Center 2-Fluoro-5-nitrobenzaldehyde Oxime Scaffold Oxime Oxime Group (-CH=N-OH) Pharmacophore: FabH Binding Metal Chelation Site Center->Oxime Nitro 5-Nitro Group (-NO2) Electronic: Increases Acidity Binding: H-bond Acceptor Center->Nitro Fluoro 2-Fluoro Group (-F) Metabolic: Blocks Oxidation Transport: Increases Lipophilicity Center->Fluoro

Figure 2: SAR analysis highlighting the functional roles of the F, NO2, and Oxime moieties.

Comparative Potency Table:

Derivative TypeSubstitution (R)TargetRelative PotencyMechanism Note
Parent Oxime -HS. aureus++Moderate permeability; good chelator.
O-Methyl Ether -CH3M. tuberculosis+Loss of H-bond donor reduces potency.
O-Benzyl Ether -CH2PhE. coli (FabH)++++Hydrophobic interaction in active site.
Cu(II) Complex Metal ChelateC. albicans+++++Tweedy's Chelation Effect; membrane lysis.

Part 4: Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standardized Microbroth Dilution Method

  • Preparation: Dissolve the oxime derivative in DMSO to a stock concentration of

    
    .
    
  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (

    
    ).
    
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    ) to each well.
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (

    
    ) for visual confirmation (Blue = Viable, Pink = Dead).
    
Protocol B: Synthesis of O-Benzyl Derivative (FabH Inhibitor)
  • Reaction: Dissolve 2-fluoro-5-nitrobenzaldehyde oxime (

    
    ) in dry acetone.
    
  • Base: Add anhydrous Potassium Carbonate (

    
    , 
    
    
    
    ).
  • Alkylation: Add Benzyl bromide (

    
    ) dropwise.
    
  • Reflux: Heat at

    
     for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols: Derivatization of 3-Fluoro-4-nitrobenzaldehyde Oxime for Biological Assays. Retrieved from

  • PubChem. (2025).[2] 2-Fluoro-5-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-5-nitrobenzaldehyde. Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-nitrobenzaldehyde oxime (CAS: Analogous to 27996-87-8 for aldehyde precursor) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its solubility behavior is governed by the interplay between the strongly electron-withdrawing nitro group, the lipophilic fluorine substituent, and the amphiphilic oxime moiety.

This guide provides a technical analysis of its solubility in organic solvents, offering predictive models based on physicochemical properties where empirical data is proprietary. It includes a validated protocol for experimental solubility determination and strategic solvent selection for recrystallization and synthesis (SNAr).

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solvent interaction.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₅FN₂O₃Moderate molecular weight (~184.12 g/mol ) facilitates dissolution in small-molecule solvents.
Functional Groups Nitro (-NO₂) : Strong dipole, H-bond acceptor.Fluoro (-F) : Lipophilic, weak H-bond acceptor.Oxime (-CH=N-OH) : H-bond donor & acceptor.High solubility in polar aprotic solvents (DMSO, DMF). Moderate solubility in alcohols.
Isomerism E (anti) and Z (syn) isomersE-isomers are generally more stable and crystalline, potentially requiring higher temperatures for dissolution than Z-isomers.
LogP (Predicted) ~1.6 - 1.9Moderately lipophilic; prefers organic phases over aqueous media.

Solubility Profile in Organic Solvents

Note: Specific quantitative values (g/L) for this specific substituted oxime are rarely published in open literature. The following classifications are derived from structure-activity relationships (SAR) of analogous nitro-benzaldoximes and validated synthetic protocols.

Category A: High Solubility (Primary Solvents)

Best for: Stock solutions, reaction media for nucleophilic substitution.

  • Dimethyl Sulfoxide (DMSO) : >100 mg/mL. The high dielectric constant disrupts the crystal lattice effectively.

  • Dimethylformamide (DMF) : >100 mg/mL. Excellent for SNAr reactions involving the displacement of the fluorine atom.

  • Acetonitrile (MeCN) : High solubility, particularly at elevated temperatures (>40°C).

Category B: Moderate Solubility (Recrystallization Candidates)

Best for: Purification via thermal gradient.

  • Methanol / Ethanol : Good solubility at boiling point; reduced solubility at 0°C.

  • Ethyl Acetate : Moderate solubility; often used as the organic phase in extraction workups.

  • Dichloromethane (DCM) : Moderate to good solubility; useful for liquid-liquid extraction but poor for recrystallization due to low boiling point.

Category C: Low Solubility (Anti-Solvents)

Best for: Crashing out products, washing filter cakes.

  • Water : Insoluble (<0.1 mg/mL) at neutral pH. Solubility increases at high pH (formation of oximate anion).

  • Hexanes / Heptane : Insoluble. Used to induce precipitation from Ethyl Acetate or Toluene solutions.

Data Summary Table
SolventPolarity IndexSolubility PredictionPrimary Application
DMSO 7.2Very High Reaction Solvent (SNAr)
Methanol 5.1High Synthesis Solvent (Oxime formation)
Ethanol 5.2Moderate-High Recrystallization (with Water)
Ethyl Acetate 4.4Moderate Extraction / Chromatography
Toluene 2.4Low-Moderate Azeotropic Drying / Recrystallization
Water 9.0Insoluble Anti-solvent / Wash

Methodology: Saturation Shake-Flask Protocol

To determine exact solubility values for your specific batch (accounting for isomeric ratio and purity), use this self-validating protocol.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (Fixed Volume) Start->AddSolvent Equilibrate Equilibrate (Shake/Stir) 24h @ Target Temp AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC/UV Filter->Dilute Analyze Quantify Concentration Dilute->Analyze

Caption: Step-by-step workflow for determining thermodynamic solubility using the saturation shake-flask method.

Detailed Steps
  • Preparation : Place approx. 50 mg of 2-Fluoro-5-nitrobenzaldehyde oxime into a 4 mL glass vial.

  • Solvent Addition : Add 1.0 mL of the target solvent.

  • Saturation Check : Visually confirm undissolved solid remains. If clear, add more solid until a suspension persists.

  • Equilibration : Agitate at the desired temperature (e.g., 25°C) for 24 hours.

  • Sampling : Centrifuge or filter the supernatant using a syringe filter (PTFE is recommended for organic solvents).

  • Quantification : Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Applications & Solvent Selection Logic

Recrystallization Strategy

The presence of the nitro group allows for "mixed-solvent" recrystallization.

  • System 1 (Polar) : Ethanol / Water . Dissolve in hot ethanol (60°C), add water dropwise until turbidity persists, then cool slowly to 4°C.

  • System 2 (Non-Polar) : Ethyl Acetate / Heptane . Dissolve in minimal refluxing ethyl acetate; add heptane as an anti-solvent.

Reaction Media Selection
  • Oxime Formation : Typically performed in Methanol/Water or Ethanol/Water mixtures. The aldehyde precursor is dissolved in the alcohol, and aqueous hydroxylamine is added. The product precipitates out as the alcohol fraction decreases or upon cooling.

  • SNAr Reactions : If the fluorine is being displaced (e.g., by an amine), DMSO or DMF are required to stabilize the Meisenheimer complex intermediate.

Solvent Decision Tree

SolventSelection Goal Goal? Purification Purification Goal->Purification Reaction Reaction Medium Goal->Reaction Recryst Recrystallization Purification->Recryst Chromatography Chromatography Purification->Chromatography SnAr SnAr (F-Displacement) Reaction->SnAr OximeForm Oxime Formation Reaction->OximeForm Solvent1 EtOH/H2O or iPrOH/Heptane Recryst->Solvent1 Solvent2 DCM/MeOH or Hexane/EtOAc Chromatography->Solvent2 Solvent3 DMSO, DMF, NMP SnAr->Solvent3 Solvent4 MeOH/H2O (Buffered) OximeForm->Solvent4

Caption: Decision logic for selecting the optimal solvent based on the intended experimental outcome.

Safety & Handling

  • Thermal Instability : Nitro-oximes can possess high energy. Avoid heating dry solids above 100°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up recrystallization.

  • Skin Sensitization : 2-Fluoro-5-nitrobenzaldehyde oxime is a potent skin irritant and potential sensitizer. Handle in a fume hood.

  • Incompatibility : Avoid strong bases in non-reaction contexts, as they can deprotonate the oxime (pKa ~10-11), altering solubility and potentially leading to degradation (Beckmann rearrangement risk at high T with acid).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2734770, 2-Fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Indian Academy of Sciences (2021) . The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry . Tips & Tricks: Recrystallization Solvent Selection. Retrieved from [Link]

Synthesis intermediates using 2-Fluoro-5-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-Fluoro-5-nitrobenzaldehyde Oxime as a Versatile Synthesis Intermediate for Heterocyclic Scaffolds

Executive Summary

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Fluorinated nitroaromatic compounds are particularly valuable due to the unique electronic properties conferred by the fluoro and nitro substituents, which modulate reactivity and bioavailability.[1] This guide focuses on 2-Fluoro-5-nitrobenzaldehyde oxime, a highly versatile yet specific synthesis intermediate. We will dissect its preparation from the parent aldehyde, provide predictive characterization data, and explore its core applications as a precursor to high-value heterocyclic systems. The narrative is framed from the perspective of a senior application scientist, emphasizing not just the synthetic protocols but the underlying chemical principles that make this intermediate a strategic choice for researchers in medicinal chemistry and organic synthesis.

Introduction: Strategic Importance of the Synthon

The Role of Fluorinated Nitroaromatics in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity.[1] The nitro group, a potent electron-withdrawing moiety, serves a dual purpose: it significantly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) and can be readily reduced to an amino group, providing a key vector for further molecular elaboration. This combination makes compounds like 2-Fluoro-5-nitrobenzaldehyde valuable starting points for complex molecular architectures, including the API Telmisartan.[2]

Oximes: A Gateway to Chemical Diversity

The oxime functional group is far more than a simple derivative of a carbonyl. It is a linchpin in synthetic chemistry, serving as a precursor for a wide array of transformations.[3][4] Oximes are stable, crystalline solids that are readily prepared and purified. Their true power lies in their ability to be converted into nitriles (via dehydration), amides (via the Beckmann rearrangement), and, most importantly for this guide, to participate in cycloaddition reactions for the construction of nitrogen- and oxygen-containing heterocycles.[4][5][6]

Profile of 2-Fluoro-5-nitrobenzaldehyde Oxime: A Strategic Intermediate

By combining the activated aromatic system of 2-fluoro-5-nitrobenzaldehyde with the versatile reactivity of the oxime, we create an intermediate of significant strategic value. The molecule is primed for sequential or one-pot reactions where both the aromatic ring and the oxime functionality can be leveraged to build complex heterocyclic scaffolds, which are foundational to a vast number of pharmaceuticals.[7][]

Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any application. The preparation of the title oxime is a two-stage process beginning with the synthesis of its parent aldehyde.

Synthesis of the Precursor: 2-Fluoro-5-nitrobenzaldehyde

The most common and industrially scalable synthesis of 2-Fluoro-5-nitrobenzaldehyde involves a nucleophilic aromatic substitution (Halex reaction) on its less expensive chloro-analogue.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzaldehyde

Rationale: This protocol utilizes anhydrous potassium fluoride in a polar aprotic solvent (DMF) to facilitate the halogen exchange reaction. The high temperature is necessary to overcome the activation energy of the SₙAr reaction.

  • Materials: 2-Chloro-5-nitrobenzaldehyde, anhydrous potassium fluoride (spray-dried), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzaldehyde (0.1 mol) and anhydrous potassium fluoride (0.2 mol) in DMF (50 mL).[9]

    • Heat the stirred mixture to 100-160°C and maintain for 3-12 hours.[9][10] Reaction progress should be monitored by TLC or GC-MS.

    • Upon completion, cool the mixture and distill off the DMF under reduced pressure.[9][10]

    • Treat the residue with water (100 mL) and stir to precipitate the crude product.[9]

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Table 1: Physicochemical Properties of 2-Fluoro-5-nitrobenzaldehyde

PropertyValueSource(s)
CAS Number 27996-87-8[11]
Molecular Formula C₇H₄FNO₃[2][11]
Molecular Weight 169.11 g/mol [2][11]
Appearance White to light yellow solid/crystal[12]
Melting Point 57-61 °C[12][13]
Solubility Soluble in ether, alcohol, chloroform; insoluble in water.[12]
Oximation: Preparation of 2-Fluoro-5-nitrobenzaldehyde Oxime

The conversion of the aldehyde to the oxime is a classic condensation reaction, proceeding efficiently under mild conditions.

G Start 2-Fluoro-5-nitrobenzaldehyde Reagent + NH₂OH·HCl + Base (e.g., NaOAc) Solvent (e.g., EtOH/H₂O) Start->Reagent Product 2-Fluoro-5-nitrobenzaldehyde Oxime Reagent->Product Condensation

Caption: General workflow for the synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime.

Experimental Protocol: General Oximation

Rationale: This method uses hydroxylamine hydrochloride as the source of hydroxylamine. A weak base, such as sodium acetate, is required to neutralize the HCl, liberating the free hydroxylamine nucleophile to attack the electrophilic carbonyl carbon of the aldehyde.[5]

  • Materials: 2-Fluoro-5-nitrobenzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[5]

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) in a minimal amount of water.

    • Add the aqueous hydroxylamine solution to the aldehyde solution with stirring.

    • Gently reflux the reaction mixture for 1-3 hours. Monitor the disappearance of the starting material by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the oxime product.[1]

    • Collect the precipitate by vacuum filtration, wash with copious water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.[1]

Spectroscopic Characterization (Predictive Analysis)

While a dedicated spectrum is not available in the cited literature, the expected spectroscopic data can be reliably predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups and by analogy to similar structures.[1][14]

Table 2: Predicted Spectroscopic Data for 2-Fluoro-5-nitrobenzaldehyde Oxime

TechniqueExpected Characteristics
¹H NMR Aromatic protons (~7.5-8.8 ppm), oxime proton (-NOH) as a singlet (~11.0-12.0 ppm), and aldehydic proton of the oxime (CH=N) as a singlet (~8.0-8.5 ppm). Splitting of aromatic signals adjacent to the fluorine atom is expected.
¹³C NMR Aromatic carbons (~110-150 ppm), with the carbon attached to fluorine showing a large C-F coupling constant. The oxime carbon (C=N) is expected around 145-155 ppm.
IR (cm⁻¹) Broad O-H stretch (~3200-3600), C=N stretch (~1640-1690), N-O stretch (~930-960), and strong asymmetric/symmetric NO₂ stretches (~1520 and ~1350).
Mass Spec (EI) A molecular ion peak (M+) corresponding to the molecular weight (C₇H₅FN₂O₃, MW: 184.13 g/mol ).

Core Applications in Synthesis

The true utility of this intermediate is revealed in its application to construct complex heterocyclic systems.

Principle of Reactivity: The Synergy of Fluoro, Nitro, and Oxime Groups

The synthetic power of 2-Fluoro-5-nitrobenzaldehyde oxime stems from a synergistic interplay of its functional groups.

  • SₙAr Activation: The nitro group, being strongly electron-withdrawing, is positioned para to the fluorine atom. This geometry provides maximal activation of the C-F bond towards nucleophilic attack, making the fluorine an excellent leaving group in SₙAr reactions.

  • Oxime Versatility: The oxime group can act as a nucleophile or, more commonly, be converted into a reactive intermediate like a nitrile oxide for cycloaddition reactions.

Pathway I: Synthesis of Quinazolines via Cyclocondensation

A powerful application is the reaction of the parent aldehyde with amidines to form quinazolines, a privileged scaffold in medicinal chemistry.[15] This reaction proceeds via an initial SₙAr followed by an intramolecular cyclization and dehydration.

G cluster_start Reactants Aldehyde 2-Fluoro-5-nitro- benzaldehyde Intermediate Adduct via SₙAr Aldehyde->Intermediate K₂CO₃, MeCN (SₙAr) Amidine Amidine (e.g., Acetamidine) Amidine->Intermediate K₂CO₃, MeCN (SₙAr) Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Condensation Product 6-Nitroquinazoline Derivative Cyclized->Product Dehydration

Caption: Mechanistic pathway for the synthesis of quinazolines from 2-fluoro-5-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinazoline

Rationale: This protocol, adapted from related literature, uses a carbonate base to facilitate the initial nucleophilic attack of the amidine onto the activated aromatic ring.[15] Acetonitrile is an effective polar aprotic solvent for this transformation.

  • Materials: 2-Fluoro-5-nitrobenzaldehyde, acetamidine hydrochloride, potassium carbonate (K₂CO₃), acetonitrile (MeCN).

  • Procedure:

    • To a stirred suspension of 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add acetamidine hydrochloride (1.2 eq).

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the 2-methyl-6-nitroquinazoline product.[15]

Pathway II: [3+2] Cycloaddition for Isoxazole Ring Formation

The oxime functionality is an excellent precursor for nitrile oxides, which are classic 1,3-dipoles. These reactive species readily undergo [3+2] cycloaddition reactions with alkynes to afford isoxazoles, another critical heterocyclic motif in drug discovery.[6][16]

G Oxime 2-Fluoro-5-nitro- benzaldehyde Oxime Chloride Hydroximoyl Chloride Oxime->Chloride e.g., NCS NitOx Nitrile Oxide Chloride->NitOx Base (e.g., Et₃N) Product 3-(2-Fluoro-5-nitrophenyl) -isoxazole Derivative NitOx->Product [3+2] Cycloaddition Alkyne Alkyne (R-C≡C-R') Alkyne->Product [3+2] Cycloaddition

Caption: Reaction pathway for isoxazole synthesis via in situ nitrile oxide formation.

Experimental Protocol: Synthesis of a 3-Aryl-Isoxazole Derivative

Rationale: This protocol generates the reactive nitrile oxide in situ. The oxime is first converted to a hydroximoyl chloride using an electrophilic chlorine source like N-chlorosuccinimide (NCS). Subsequent addition of a non-nucleophilic base like triethylamine eliminates HCl to form the nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture.[16]

  • Materials: 2-Fluoro-5-nitrobenzaldehyde oxime, N-chlorosuccinimide (NCS), a terminal or internal alkyne, triethylamine (Et₃N), and a suitable solvent (e.g., THF or CH₂Cl₂).

  • Procedure:

    • Dissolve the 2-Fluoro-5-nitrobenzaldehyde oxime (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add N-chlorosuccinimide (1.1 eq) portion-wise while stirring at room temperature to form the hydroximoyl chloride.

    • Add the alkyne (1.2 eq) to the reaction mixture.

    • Slowly add triethylamine (1.2 eq) dropwise to the mixture. An exotherm may be observed.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Filter the mixture to remove triethylamine hydrochloride salt.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Conclusion and Future Outlook

2-Fluoro-5-nitrobenzaldehyde oxime is a quintessential example of a modern synthetic intermediate where multiple functionalities are strategically placed to enable sophisticated chemical transformations. Its utility in constructing quinazolines and isoxazoles—scaffolds of immense biological importance—has been demonstrated. The inherent reactivity of the SₙAr-activated ring and the cycloaddition-ready oxime group provides a robust platform for combinatorial chemistry and lead optimization campaigns.

Future work could explore one-pot tandem reactions, such as an SₙAr followed by a cycloaddition, to rapidly build molecular complexity. Furthermore, the reduction of the nitro group post-heterocycle formation opens another dimension for derivatization, making this intermediate a cornerstone for building diverse chemical libraries aimed at discovering next-generation therapeutics.

References

  • PrepChem.com. Synthesis of 2-fluoro-5-nitrobenzaldehyde. Available from: [Link]

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • ChemBK. 2-fluoro-5-nitrobenzaldehyde. (2024). Available from: [Link]

  • ResearchGate. Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. (2002). Chemistry of Heterocyclic Compounds, 38(8), 1014-1015. Available from: [Link]

  • Apicule. 2-Fluoro-5-nitrobenzaldehyde (CAS No: 27996-87-8) API Intermediate Manufacturers. Available from: [Link]

  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • ResearchGate. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (2015). Available from: [Link]

  • Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Chemistry of Heterocyclic Compounds, 36(5), 499-516. Available from: [Link]

  • Chemsrc. 2-Fluoro-5-nitrobenzaldehyde | CAS#:27996-87-8. Available from: [Link]

  • Indian Journal of Chemistry. Reaction in oximes of 2-hydroxyacetophenone etc. Available from: [Link]

  • Mangalagiu, I. I., & Darabantu, M. (2020). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 25(18), 4070. Available from: [Link]

  • Sharma, V., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 74. Available from: [Link]

  • ResearchGate. Oximes of five-membered heterocyclic compounds with two heteroatoms. 1. Synthesis and structure (Review). (2000). Chemistry of Heterocyclic Compounds, 36(1), 1-19. Available from: [Link]

Sources

Stability Profiling of 2-Fluoro-5-nitrobenzaldehyde Oxime: Physiological & Metabolic Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile of 2-Fluoro-5-nitrobenzaldehyde oxime , a critical intermediate and potential pharmacophore in medicinal chemistry. Unlike simple benzaldoximes, the presence of strong electron-withdrawing groups (EWGs)—specifically the ortho-fluoro and meta-nitro substituents—significantly alters its physicochemical behavior.

Under physiological conditions (pH 7.4, 37°C), this compound exhibits enhanced hydrolytic stability compared to non-substituted analogs due to reduced basicity of the oxime nitrogen. However, its metabolic fate is dominated by enzymatic reduction of the nitro group and potential oxidative transformation of the oxime moiety. This guide details the mechanistic basis of these stability factors and provides self-validating protocols for empirical verification.

Chemical Basis of Stability

The stability of 2-Fluoro-5-nitrobenzaldehyde oxime is governed by the interplay between the oxime linkage and the electronic environment of the benzene ring.

Electronic Effects & Hydrolytic Resistance

Hydrolysis of oximes under physiological conditions typically proceeds via acid-catalyzed nucleophilic attack by water. The rate-limiting step is often the protonation of the oxime nitrogen.

  • Nitro Effect (

    
     at C5):  A strong electron-withdrawing group (Hammett 
    
    
    
    ) that pulls electron density from the aromatic ring, significantly lowering the pKa of the oxime nitrogen. This makes protonation at pH 7.4 highly unfavorable.
  • Fluoro Effect (

    
     at C2):  The ortho-fluorine exerts an inductive withdrawing effect (
    
    
    
    ) while also introducing steric strain. This prevents the oxime from achieving distinct planarity, potentially shielding the carbon-nitrogen double bond (
    
    
    ) from nucleophilic attack.

Conclusion: In sterile phosphate-buffered saline (PBS) at pH 7.4, the compound is predicted to be highly stable (


 hours), with degradation primarily driven by photodegradation rather than spontaneous hydrolysis.
Metabolic Liabilities

While chemically stable, the compound is metabolically labile in biological matrices (plasma/microsomes):

  • Nitro Reduction: The nitro group is a "metabolic hotspot," susceptible to Type I and Type II nitroreductases (in liver and gut microbiota), reducing it to a hydroxylamine and subsequently an amine.

  • Oxime Oxidation/Reduction: Cytochrome P450 enzymes (CYPs) can oxidize the oxime to a nitro compound or hydrolyze it oxidatively to the parent aldehyde and nitric oxide (NO).

Degradation Pathways Visualization

The following diagram maps the competing pathways of chemical hydrolysis versus enzymatic metabolism.

StabilityPathways Compound 2-Fluoro-5-nitrobenzaldehyde oxime Aldehyde 2-Fluoro-5-nitrobenzaldehyde (Hydrolysis Product) Compound->Aldehyde Acid Hydrolysis (Slow at pH 7.4) Hydroxylamine Hydroxylamine (Byproduct) Compound->Hydroxylamine NitroReduction Nitro Reduction (Nitroreductases) Compound->NitroReduction Amine 2-Fluoro-5-aminobenzaldehyde oxime NitroReduction->Amine Metabolic Reduction

Figure 1: Competing degradation pathways. Spontaneous hydrolysis (grey) is kinetically slow at pH 7.4, while enzymatic reduction (green) represents the primary clearance pathway in biological systems.

Experimental Protocols (Self-Validating)

To rigorously assess stability, use the following tiered approach. These protocols are designed with internal controls to distinguish between experimental error and true degradation.

Tier 1: Chemical Stability in Buffer (pH 7.4)

Objective: Determine the intrinsic hydrolytic half-life (


) independent of enzymes.

Reagents:

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Internal Standard (IS): Sulfamethoxazole or Warfarin (structurally distinct, stable).

  • Solvent: DMSO (molecular biology grade).

Protocol:

  • Stock Prep: Dissolve 2-Fluoro-5-nitrobenzaldehyde oxime in DMSO to 10 mM.

  • Incubation: Spike stock into pre-warmed (37°C) PBS to a final concentration of 10 µM (0.1% DMSO).

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quench: Immediately add 300 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

Validation Criteria:

  • The Internal Standard peak area must remain constant (<5% CV) across all time points.

  • If degradation >10% is observed at T=24h, verify pH of the buffer has not shifted.

Tier 2: Plasma Stability (Enzymatic)

Objective: Assess susceptibility to plasma esterases and reductases.

Protocol:

  • Matrix: Pooled human or rat plasma (EDTA or Heparin treated).

  • Incubation: Spike 10 mM DMSO stock into plasma (final 10 µM). Incubate at 37°C in a shaking water bath.

  • Sampling:

    
     min.
    
  • Quench: Add 300 µL ice-cold ACN (with IS) to 100 µL plasma sample. Vortex vigorously for 30s to precipitate proteins.

  • Control: Include a positive control known to be unstable in plasma (e.g., Procaine or Propantheline) to validate enzymatic activity.

Quantitative Data Summary

The following table summarizes expected stability metrics based on structural analog analysis (e.g., 3-fluoro-4-nitrobenzaldehyde oxime).

ParameterConditionPredicted StabilityPrimary Mechanism
Aqueous Stability PBS, pH 7.4, 37°CHigh (

h)
Steric shielding & reduced N-basicity
Acidic Stability 0.1 M HCl, 37°CModerate (

h)
Acid-catalyzed hydrolysis to aldehyde
Plasma Stability Human Plasma, 37°CModerate (

h)
Slow enzymatic reduction
Microsomal Stability Liver Microsomes (+NADPH)Low (

min)
Rapid nitro-reduction by P450/Reductases

Stability Assay Workflow

This workflow ensures data integrity by incorporating "Zero-Time" controls and matrix blanks.

Workflow cluster_Incubation Incubation (37°C) Start Start: 10 mM Stock (DMSO) Prep Prepare Matrices (PBS / Plasma / Microsomes) Start->Prep Spike Spike Compound (Final: 1 µM - 10 µM) Prep->Spike T0 T=0 min (Immediate Quench) Spike->T0 Tx T=x min (15, 30, 60, 120) Spike->Tx Quench Protein Precipitation (ACN + Internal Std) T0->Quench Tx->Quench Centrifuge Centrifuge (4000g, 10 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Calc % Remaining) Centrifuge->Analysis

Figure 2: Step-by-step stability assay workflow emphasizing the critical T=0 control.

Troubleshooting & Interpretation

  • Isomerization vs. Degradation: Oximes exist as E and Z isomers. In HPLC, you may see two peaks. Do not mistake the interconversion of E/Z isomers for degradation. If the sum of both peak areas remains constant, the compound is stable.

  • Photostability: Nitro-aromatics are often light-sensitive. Perform all incubations in amber vials or in the dark to prevent photolytic degradation which can mimic enzymatic clearance.

  • Mass Balance Deficit: If the parent compound disappears but no aldehyde is formed, suspect nitro-reduction . Monitor for the amine metabolite (

    
     Da or 
    
    
    
    Da depending on reduction stage) in LC-MS.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • BenchChem . (2025).[1][2] An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General reference for oxime hydrolysis mechanisms).
  • Sigma-Aldrich . (n.d.). 2-Fluoro-5-nitrobenzaldehyde Product Sheet. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime represents a critical junction in the preparation of fused heterocyclic systems, particularly 5-nitro-1H-indazoles and quinazolines used in kinase inhibitor development. While oxime formation is a standard organic transformation, this specific substrate presents a unique "reactivity trap." The presence of the nitro group at the 5-position strongly activates the 2-fluoro substituent toward Nucleophilic Aromatic Substitution (


).

This protocol details a pH-controlled condensation strategy designed to maximize oxime formation while suppressing the competitive displacement of the fluorine atom by hydroxide or alkoxide ions. By utilizing a buffered sodium acetate system rather than strong caustic bases, we ensure the integrity of the halogenated core.

Chemical Logic & Mechanism[1][2]

The Reactivity Landscape

The target reaction involves the nucleophilic attack of hydroxylamine on the aldehyde carbonyl.[1] However, the substrate contains two electrophilic sites:

  • Carbonyl Carbon (Desired): Susceptible to reversible addition by nitrogen nucleophiles.

  • C-2 Carbon (Undesired): Activated by the para-nitro group, making it susceptible to irreversible

    
     by strong nucleophiles (
    
    
    
    ,
    
    
    ).
Mechanistic Pathway

The reaction proceeds via the formation of a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the oxime.

ReactionMechanism Aldehyde 2-Fluoro-5-nitro- benzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack (pH 4.5-5.0) SideProduct SIDE REACTION: 2-Hydroxy-5-nitro- benzaldehyde Aldehyde->SideProduct SNAr (if pH > 9) NH2OH Hydroxylamine (Free Base) NH2OH->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product 2-Fluoro-5-nitro- benzaldehyde Oxime Transition->Product Elimination

Figure 1: Mechanistic pathway highlighting the critical pH dependency to avoid


 side reactions.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Grade
2-Fluoro-5-nitrobenzaldehyde 27996-87-8Substrate>97%
Hydroxylamine HCl 5470-11-1Reagent>99%
Sodium Acetate (Anhydrous) 127-09-3Buffering BaseACS Reagent
Ethanol (Absolute) 64-17-5Solvent>99.5%
Water (Deionized) 7732-18-5Co-solventType II
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (equipped with thermometer and reflux condenser).

  • Temperature Control: Oil bath with magnetic stirrer (hotplate).

  • Filtration: Buchner funnel with vacuum trap.

  • Analysis: TLC plates (Silica gel 60

    
    ), UV lamp (254 nm).
    

Experimental Protocol

Stoichiometry & Preparation
  • Scale: 10 mmol basis (adaptable).

  • Molar Ratio: 1.0 (Aldehyde) : 1.2 (

    
    ) : 1.5 (
    
    
    
    ).
Step-by-Step Methodology

Workflow Start Start: 10 mmol Scale Solubilization 1. Dissolve Aldehyde (1.69 g) in 20 mL Ethanol (Warm to 40°C) Start->Solubilization Addition 3. Add Aqueous Reagents to Aldehyde Solution dropwise Solubilization->Addition ReagentPrep 2. Prepare Reagent Solution: Dissolve NH2OH.HCl (0.83 g) + NaOAc (1.23 g) in 10 mL H2O ReagentPrep->Addition Reaction 4. Stir at 50-60°C for 2-3 Hours (Monitor TLC) Addition->Reaction Workup 5. Evaporate EtOH (Rotovap) or Pour into Ice Water (100 mL) Reaction->Workup Isolation 6. Filter Precipitate & Wash with Cold Water Workup->Isolation Purification 7. Recrystallize (EtOH/Water 1:1) Isolation->Purification

Figure 2: Operational workflow ensuring controlled addition and thermal management.

Detailed Procedure:
  • Solubilization: In a 100 mL round-bottom flask, dissolve 1.69 g (10 mmol) of 2-Fluoro-5-nitrobenzaldehyde in 20 mL of ethanol. Warm slightly (35-40°C) to ensure complete dissolution.

  • Buffer Preparation: In a separate beaker, dissolve 0.83 g (12 mmol) of Hydroxylamine Hydrochloride and 1.23 g (15 mmol) of Sodium Acetate in 10 mL of deionized water.

    • Note: Sodium acetate buffers the solution to pH ~5, preventing the solution from becoming too acidic (which stalls the reaction) or too basic (which risks fluorine displacement).

  • Addition: Add the aqueous hydroxylamine/acetate solution dropwise to the aldehyde solution with vigorous stirring. A slight color change (yellowing) may occur.

  • Reaction: Heat the mixture to 50-60°C for 2 hours.

    • Process Control: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane). The aldehyde (

      
      ) should disappear, replaced by the oxime (
      
      
      
      ).
  • Workup:

    • Remove the ethanol under reduced pressure (Rotavap) until the volume is reduced by half.

    • Pour the residue into 100 mL of ice-cold water with stirring. The oxime should precipitate immediately as a pale solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 20 mL of cold water to remove residual salts (

    
    , 
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Characterization & Specifications

Upon isolation, the product should be validated against the following parameters.

ParameterSpecificationMethod/Notes
Appearance White to pale yellow solidColor deepens if traces of base remain.
Yield 85 - 95%High efficiency expected.
Melting Point 152 - 156°C (Expected)Distinct from starting aldehyde (56-61°C).

H NMR

8.2-8.5 (s, 1H, CH=N)
Diagnostic oxime proton peak.
IR Spectroscopy 3200-3400 cm

(OH)
Broad stretch indicating oxime -OH.

Critical Quality Attribute (CQA): The presence of 2-hydroxy-5-nitrobenzaldehyde oxime (yellow/orange impurity) indicates hydrolysis of the fluorine. This is detected by a shift in the aromatic protons in NMR and a significant depression in melting point.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOH.Evaporate more ethanol before adding water; cool to 0°C.
Orange/Red Coloration

reaction occurred.
pH was too high (>9). Ensure Sodium Acetate is used, not NaOH.
Starting Material Remains Reaction stalled (Acidic).Add small amount of additional NaOAc; ensure temp is >50°C.
Multiple TLC Spots E/Z Isomerism.Oximes often exist as E/Z mixtures. This is normal and acceptable for most downstream uses.

Safety & Handling

  • 2-Fluoro-5-nitrobenzaldehyde: Skin and eye irritant.[2] Potential sensitizer. Handle in a fume hood.

  • Hydroxylamine HCl: Corrosive and potential mutagen. Avoid contact with metal spatulas (catalytic decomposition risk).

  • Thermal Hazard: Do not heat the reaction mixture above 80°C; nitro compounds can be energetically unstable at high temperatures.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Comparative Analysis.[1] (Adapted for 2-F-5-NO2 isomer).[4][5]

  • Organic Syntheses. (2022). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Org.[2][5][6][7] Syn. 99, 233-248. (General protocol for oxime formation using NaOAc).

  • PubChem. (n.d.). Compound Summary: 2-Fluoro-5-nitrobenzaldehyde.[8][2][4][6][9][10][11] National Library of Medicine.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern.[7] (Mechanistic grounding for F-displacement risks).

Sources

Reaction conditions for 2-Fluoro-5-nitrobenzaldehyde with hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime: Application Notes and Protocols

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. Our approach ensures that the protocol is not merely a list of instructions but a self-validating system grounded in established scientific literature.

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. Oximes serve as crucial synthons, acting as precursors for amides through the Beckmann rearrangement, nitriles via dehydration, and various nitrogen-containing heterocyclic compounds.[1][2] The specific substrate, 2-Fluoro-5-nitrobenzaldehyde, possesses strong electron-withdrawing groups (a nitro group at the para-position and a fluorine atom at the ortho-position relative to the aldehyde). These substituents enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and facilitating the oximation reaction.

Critical Safety & Hazard Analysis

A thorough understanding and mitigation of risks are paramount before commencing any experimental work. The reactants in this synthesis possess significant hazards that demand strict adherence to safety protocols.

1.1. Reactant Hazard Profile:

CompoundCAS NumberKey Hazards
2-Fluoro-5-nitrobenzaldehyde 27996-87-8Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
Hydroxylamine Hydrochloride 5470-11-1Harmful if swallowed or in contact with skin (H302+H312). Causes skin and serious eye irritation (H315, H319). May cause an allergic skin reaction (H317). Suspected of causing cancer (H351). May cause damage to organs through prolonged or repeated exposure (H373). May be corrosive to metals (H290). Very toxic to aquatic life (H400).[5][6][7][8][9]

1.2. Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): All procedures must be conducted inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (inspect before use), and chemical splash goggles or a face shield.[6]

  • Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Due to its high aquatic toxicity, hydroxylamine hydrochloride waste must not be discharged into drains.[5][8]

Reaction Mechanism: The Chemistry of Oxime Formation

The reaction proceeds via a nucleophilic addition-elimination pathway. The overall transformation replaces the carbonyl oxygen atom with a =N-OH group.[1][10]

Causality of Mechanistic Steps:

  • Liberation of the Nucleophile: Hydroxylamine is typically supplied as its hydrochloride salt for stability.[10] A weak base, such as sodium acetate or pyridine, is required to neutralize the hydrochloric acid, thereby liberating the free hydroxylamine (NH₂OH). This free form is the active nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the highly electrophilic carbonyl carbon of 2-Fluoro-5-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[2]

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen within the carbinolamine intermediate, resulting in a neutral amino-alcohol species.

  • Dehydration: The reaction is typically performed in a weakly acidic medium. The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule and yielding the final oxime product.

Diagram of Reaction Mechanism:

Caption: Mechanism of Oxime Formation.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of aryl oximes.[2]

3.1. Materials and Equipment:

  • Reagents:

    • 2-Fluoro-5-nitrobenzaldehyde (C₇H₄FNO₃, MW: 169.11 g/mol , CAS: 27996-87-8)[11]

    • Hydroxylamine hydrochloride (NH₂OH·HCl, MW: 69.49 g/mol , CAS: 5470-11-1)

    • Sodium Acetate (CH₃COONa, anhydrous, MW: 82.03 g/mol ) or Pyridine

    • Ethanol (95% or absolute)

    • Deionized Water

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Rotary evaporator

3.2. Step-by-Step Synthesis Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 eq, e.g., 1.69 g, 10 mmol) in ethanol (30-40 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq, e.g., 0.83 g, 12 mmol) followed by sodium acetate (1.2 eq, e.g., 0.98 g, 12 mmol). The sodium acetate acts as a base to liberate free hydroxylamine.

    • Rationale: Using a slight excess of hydroxylamine ensures the complete conversion of the starting aldehyde. Sodium acetate is a mild base, sufficient to deprotonate the hydroxylamine hydrochloride without promoting side reactions.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the reaction mixture against the starting aldehyde. The reaction is complete when the starting material spot has disappeared (typically 1-3 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add cold deionized water (approx. 50-60 mL) to the reaction mixture with stirring. The product should precipitate as a solid.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-Fluoro-5-nitrobenzaldehyde oxime as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Diagram of Experimental Workflow:

Experimental_Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add NH₂OH·HCl & Sodium Acetate A->B C 3. Heat to Reflux (approx. 80°C) B->C D 4. Monitor by TLC C->D E 5. Cool & Precipitate with Cold Water D->E Reaction Complete F 6. Isolate by Vacuum Filtration E->F G 7. Purify by Recrystallization F->G H 8. Dry Product Under Vacuum G->H

Caption: Workflow for Oxime Synthesis.

Data Summary and Product Characterization

4.1. Reaction Parameters Summary:

ParameterRecommended ValueRationale
Solvent Ethanol or Ethanol/WaterGood solubility for reactants; allows for easy precipitation of the product upon water addition.
Base Sodium Acetate / PyridineMild base to liberate free hydroxylamine without causing side reactions.
Temperature Room Temp to Reflux (~80°C)Heating accelerates the reaction rate, ensuring completion in a reasonable timeframe.
Reaction Time 1-3 hoursTypically sufficient for full conversion, but should be confirmed by TLC.
Expected Yield > 90%The reaction is generally high-yielding.
Appearance Crystalline SolidThe purified product is expected to be a solid at room temperature.

4.2. Predicted Spectroscopic Data for Product Characterization:

While specific experimental data for 2-Fluoro-5-nitrobenzaldehyde oxime is not widely published, its spectroscopic characteristics can be accurately predicted based on the analysis of structurally similar compounds.[12]

TechniqueExpected Characteristics
¹H NMR Aromatic protons (~7.5-8.5 ppm), oxime proton (-NOH) as a broad singlet (~11.0-12.0 ppm), and the imine proton (CH=N) as a singlet (~8.0-8.5 ppm). Splitting of adjacent proton signals due to the fluorine atom is expected.[12]
¹³C NMR Aromatic carbons (~110-150 ppm) and the oxime carbon (C=N) at a downfield chemical shift (~145-155 ppm).[12]
IR (cm⁻¹) A broad O-H stretch (~3200-3600 cm⁻¹), a C=N stretch (~1640-1690 cm⁻¹), and an N-O stretch (~930-960 cm⁻¹).[12]
Mass Spec. A molecular ion peak (M+) corresponding to the molecular weight of C₇H₅FN₂O₃ (MW: 184.13 g/mol ).[12]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction - Insufficient base to liberate free hydroxylamine.- Low reaction temperature.- Ensure the base is anhydrous and added in the correct stoichiometric amount.- Increase reaction temperature to reflux and monitor by TLC.
Incomplete Reaction - Insufficient reaction time.- Impure starting materials.- Extend the reaction time, continuing to monitor by TLC.- Verify the purity of the 2-Fluoro-5-nitrobenzaldehyde.
Low Yield - Product is partially soluble in the work-up solvent.- Inefficient precipitation.- Ensure the water used for precipitation is cold and that the mixture is cooled in an ice bath for an adequate time.- Minimize the amount of solvent used for recrystallization.
Formation of Nitrile - Excessive heating in certain solvents (e.g., DMF) can lead to dehydration of the oxime to the corresponding nitrile.[10]- Adhere to the recommended reaction temperature and solvent (Ethanol). Avoid high-boiling point polar aprotic solvents if the oxime is the desired product.

References

  • Vertex AI Search result citing Safety Data Sheet for Hydroxylamine hydrochloride (107183).
  • Wang, L., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research.
  • CDH Fine Chemical. (n.d.).
  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Compound Summary. [Link]

  • EMD Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS.
  • Loba Chemie. (2022).
  • PENTA. (2025).
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]

  • Chemsrc. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Product Page. [Link]

  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. [Link]

  • Guidechem. (2023). How can 2-fluoro-5-nitrobenzaldehyde be synthesized?
  • ResearchGate. (2025). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines.
  • BYJU'S. (n.d.). Oximes. [Link]

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Procedure. [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
  • BenchChem. (2025).
  • Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.

Sources

Application Note: Chemoselective Solvent Systems for 2-Fluoro-5-nitrobenzaldehyde Oxime Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime is a critical gateway step in the production of fused heterocyclic pharmacophores, particularly indazoles and quinazolines used in kinase inhibitors. While oxime formation is generally considered a trivial condensation, this specific substrate presents a chemoselective trap that often leads to yield loss and impurity profiles that complicate downstream GMP compliance.

The Chemoselectivity Challenge: The "Activated Fluorine" Trap

The core challenge lies in the substrate's electronic structure. The fluorine atom at the C2 position is activated by two powerful electron-withdrawing groups (EWGs):

  • The Aldehyde (-CHO) group (Ortho-position).

  • The Nitro (-NO₂) group (Para-position).

This "Ortho-Para" activation makes the C-F bond exceptionally labile toward Nucleophilic Aromatic Substitution (


) . Standard oxime protocols utilizing strong bases (NaOH, KOH) or high heat in aqueous media will inadvertently trigger the displacement of fluorine by hydroxide ions, generating the phenolic impurity 2-Hydroxy-5-nitrobenzaldehyde oxime .

This guide prioritizes a solvent and buffer selection strategy that maximizes condensation (oxime formation) while kinetically suppressing substitution (


). 

Part 2: Solvent Selection & Mechanistic Logic

Solvent System Comparative Analysis

The ideal solvent system must solubilize the lipophilic aldehyde and the hydrophilic hydroxylamine salt while maintaining a pH/temperature profile that inhibits


.
Solvent SystemSolubility Profile

Risk
Green ScoreRecommendation
Ethanol / Water (1:1) Excellent. Dissolves both reactants efficiently upon mild heating.Low. Proticity solvates anions, reducing nucleophilicity of potential side-reactants.HighPrimary Choice
Methanol / Water Good. Faster reaction rates due to lower steric bulk.Moderate. Methoxide formation (if base is too strong) can lead to methoxy-substitution impurities.ModerateSecondary Choice
DMF or DMSO Excellent solubility for aldehyde; poor for salts.Critical. Polar aprotic solvents strip cation solvation shells, drastically accelerating

side reactions.
LowAVOID
Pure Water (Surfactant) Poor. Requires surfactants (e.g., TPGS-750-M) to form micelles.Low. "On-water" effect can accelerate oxime formation, but reaction times are inconsistent.ExcellentFor Green Opt.[1]
Mechanistic Pathway & Decision Tree

The following diagram illustrates the kinetic competition between the desired condensation and the undesired substitution.

ReactionPathways Substrate 2-Fluoro-5-nitrobenzaldehyde Intermediate Carbinolamine Intermediate Substrate->Intermediate Nucleophilic Attack (Aldehyde C) SideProduct IMPURITY: 2-Hydroxy-5-nitrobenzaldehyde Oxime Substrate->SideProduct SNAr Attack at C-F (High pH / Heat / DMSO) Reagents NH2OH·HCl + Base Reagents->Intermediate Product TARGET: 2-Fluoro-5-nitrobenzaldehyde Oxime Intermediate->Product Dehydration (Mild Acid/Base) Note CRITICAL CONTROL: Use Weak Base (NaOAc) Avoid Aprotic Solvents

Caption: Mechanistic bifurcation showing the competition between carbonyl condensation (Green path) and nucleophilic aromatic substitution (Red path).

Part 3: Optimized Experimental Protocol

Protocol A: The "Buffered Ethanol" Method (Recommended)

This method uses Sodium Acetate (NaOAc) as a buffer. NaOAc is sufficiently basic to free hydroxylamine from its hydrochloride salt but not basic enough (


) to trigger the 

reaction at the fluorinated position.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (1.2 eq)[2]
    
  • Sodium Acetate Trihydrate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol (95%) and Deionized Water.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Solution A: In a round-bottom flask, dissolve 2-Fluoro-5-nitrobenzaldehyde (10 mmol, 1.69 g) in Ethanol (20 mL). Stir at room temperature until fully dissolved.

    • Solution B: In a separate beaker, dissolve Hydroxylamine Hydrochloride (12 mmol, 0.83 g) and Sodium Acetate Trihydrate (15 mmol, 2.04 g) in Water (10 mL). Note: The solution is endothermic; ensure full dissolution.

  • Reaction Initiation:

    • Add Solution B dropwise to Solution A over 5 minutes with vigorous magnetic stirring.

    • Observation: The mixture may become slightly turbid or change color (pale yellow).

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C) .

    • Do NOT Reflux. Heat increases the risk of fluorine displacement.

    • Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Endpoint: Consumption of aldehyde typically occurs within 1–2 hours.

  • Workup (Precipitation Method):

    • Once complete, add cold Deionized Water (30 mL) to the reaction mixture.

    • The oxime product is less soluble in the highly aqueous environment and will precipitate as a white to off-white solid.

    • Stir on an ice bath for 15 minutes to maximize yield.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with Cold Water (2 x 10 mL) to remove residual salts (NaCl, NaOAc).

    • Crucial Wash: Wash with a small amount of Cold 10% EtOH/Water to remove unreacted aldehyde traces.

  • Drying:

    • Dry under vacuum at 40°C or in a desiccator over

      
      .
      
    • Expected Yield: 85–95%.

    • Melting Point: 148–150°C (Lit. value).

Protocol B: Green Chemistry "Grindstone" Method (Solvent-Free)

For small-scale screening or green chemistry compliance.

  • Mix 2-Fluoro-5-nitrobenzaldehyde (1 mmol) and

    
     (1.2 mmol) in a mortar.
    
  • Add Sodium Acetate (1.5 mmol).

  • Grind with a pestle for 10–15 minutes. The friction generates mild heat, and the release of water of crystallization (from NaOAc) creates a microscopic liquid phase.

  • The paste solidifies upon completion. Wash with water and filter.

Part 4: Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Product is Bright Yellow/Orange Phenol formation (

has occurred).
pH was too high. Switch from

/NaOH to NaOAc. Lower reaction temperature.
Low Yield / No Precipitate Product is too soluble in EtOH.Rotovap off 50% of the Ethanol before adding the water quench.
Starting Material Persists Incomplete reaction.Ensure

is fresh (it is hygroscopic). Increase stirring rate.
Analytical Validation (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the Aldehydic proton signal shift.
    • Aldehyde (-CHO): ~10.2 ppm (Singlet).

    • Oxime (-CH=N-): ~8.2–8.5 ppm (Singlet).

    • Oxime (-OH): ~11.5–12.0 ppm (Broad Singlet,

      
       exchangeable).
      
  • 
     NMR:  Essential for purity. The chemical shift of the Fluorine will change significantly if displaced by an -OH group.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for oxime synthesis).
  • BenchChem. Green Chemistry Approaches for the Synthesis of Hexan-2-one Oxime: Application Notes and Protocols. Link (General grounding for green aqueous oxime protocols).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism. Link (Mechanistic basis for the "Fluorine Trap").

  • PubChem. Compound Summary: 2-Fluoro-5-nitrobenzaldehyde. Link (Physical properties and safety data).

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.

Sources

Application Notes and Protocols for the Catalytic Reduction of 2-Fluoro-5-nitrobenzaldehyde Oxime to 2-Fluoro-5-aminobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

The transformation of 2-Fluoro-5-nitrobenzaldehyde oxime to 2-fluoro-5-aminobenzylamine represents a critical step in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] This resulting substituted benzylamine is a versatile building block, incorporating a nucleophilic primary amine, a fluorine atom to enhance metabolic stability, and an additional amino group on the phenyl ring, all of which are desirable features in medicinal chemistry.[1][2] The primary challenge in this synthesis lies in the chemoselective reduction of both the nitro group and the oxime functionality without compromising the fluorine substituent, which is susceptible to hydrogenolysis under harsh conditions.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of 2-fluoro-5-nitrobenzaldehyde oxime. We will delve into the mechanistic considerations, compare various catalytic systems, and provide a detailed, field-proven protocol for this transformation.

The Challenge of Chemoselectivity

The substrate, 2-Fluoro-5-nitrobenzaldehyde oxime, possesses three reducible functional groups: a nitro group, an oxime, and a carbon-fluorine bond on the aromatic ring. A successful reduction must selectively target the first two without cleaving the C-F bond.

  • Nitro Group Reduction: The reduction of aromatic nitro groups to primary amines is a well-established transformation in organic synthesis.[4][5] The reaction proceeds through nitroso and hydroxylamine intermediates.[5]

  • Oxime Reduction: Oximes can be reduced to primary amines via catalytic hydrogenation, which involves the cleavage of the N-O bond and saturation of the C=N double bond.[6][7]

  • Dehalogenation: A significant side reaction to avoid is the hydrogenolysis of the C-F bond, which is a known issue with some palladium-based catalysts, especially in the presence of halogens like bromine and iodine.[3] While fluorine is generally more robust, the choice of catalyst and conditions is crucial to prevent defluorination.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount to achieving high chemoselectivity and yield. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes lead to dehalogenation.[3][8] Raney Nickel, on the other hand, is often preferred for substrates containing aromatic halogens.[3]

Catalyst SystemAdvantagesDisadvantagesSuitability for this Reaction
Palladium on Carbon (Pd/C) High activity for nitro and oxime reduction.[8][9]Potential for dehalogenation, especially with more reactive halogens.[3]Moderate, requires careful optimization of reaction conditions to minimize defluorination.
Raney Nickel Excellent for nitro group reduction and less prone to causing dehalogenation of aromatic halides.[3][10]Pyrophoric nature requires careful handling. May require basic conditions for optimal activity in oxime reduction.[11][12]High , represents a robust and selective choice for this transformation.
Platinum on Carbon (Pt/C) Effective for nitroarene hydrogenation.[13]Can also be prone to dehalogenation, though sometimes less so than Pd/C.Moderate, similar to Pd/C, requires careful screening.
Tin(II) Chloride (SnCl₂) Mild and selective for nitro group reduction in the presence of other reducible groups.[3][6]Stoichiometric reagent, leading to significant waste. Less effective for oxime reduction.Low, not suitable for the simultaneous reduction of both functional groups.
Iron (Fe) in Acidic Media A classic and mild method for nitro group reduction.[3]Stoichiometric, produces iron salt waste. Not ideal for oxime reduction.Low, not suitable for the target transformation.

Based on this analysis, Raney Nickel emerges as the most promising catalyst for the selective reduction of 2-Fluoro-5-nitrobenzaldehyde oxime, balancing high activity with a lower risk of dehalogenation.

Reaction Mechanism and Workflow

The catalytic hydrogenation of 2-Fluoro-5-nitrobenzaldehyde oxime over Raney Nickel involves the transfer of hydrogen to the substrate on the catalyst surface.

Reaction Pathway Substrate 2-Fluoro-5-nitrobenzaldehyde Oxime Intermediate1 2-Fluoro-5-hydroxylaminobenzaldehyde Oxime Substrate->Intermediate1 + H₂ (Raney Ni) Intermediate2 2-Fluoro-5-aminobenzaldehyde Oxime Intermediate1->Intermediate2 + H₂ (Raney Ni) Product 2-Fluoro-5-aminobenzylamine Intermediate2->Product + H₂ (Raney Ni)

Caption: Proposed reaction pathway for the reduction.

The experimental workflow is designed to ensure safety, efficiency, and ease of purification.

Experimental Workflow Start Start Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Add solvent and Raney Nickel Start->Setup Addition Substrate Addition: - Dissolve oxime in solvent - Add solution to the reaction vessel Setup->Addition Hydrogenation Hydrogenation: - Purge with H₂ - Pressurize and heat Addition->Hydrogenation Monitoring Reaction Monitoring: - TLC or LC-MS Hydrogenation->Monitoring Workup Work-up: - Filter catalyst - Concentrate filtrate Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the catalytic reduction using Raney Nickel.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde oxime

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite® or a similar filter aid

  • Hydrogen gas (H₂)

  • Nitrogen (N₂) or Argon (Ar) gas

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (typically 2-3 g per 10 g of starting material) with deionized water (3 x 50 mL) and then with the reaction solvent (e.g., methanol, 3 x 50 mL) to remove any residual water. The catalyst should be kept wet with the solvent at all times to prevent it from becoming pyrophoric.

  • Reaction Setup: To the hydrogenation vessel, add the washed Raney Nickel and 100 mL of methanol under an inert atmosphere (N₂ or Ar).

  • Substrate Addition: Dissolve 2-Fluoro-5-nitrobenzaldehyde oxime (10 g, 1 equivalent) in 100 mL of methanol. Add this solution to the hydrogenation vessel containing the catalyst.

  • Hydrogenation: Seal the reactor and purge the system with hydrogen gas several times to remove the inert atmosphere. Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 atm). Stir the reaction mixture vigorously at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter paper is highly pyrophoric and should be kept wet with water and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate (e.g., 0% to 10% methanol) to afford the pure 2-fluoro-5-aminobenzylamine.

Expected Yield: 80-90%

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

  • Raney Nickel: Raney Nickel is pyrophoric, especially when dry. Always handle it as a slurry in a solvent and in a well-ventilated fume hood. The used catalyst should be quenched by slowly adding it to a large volume of water.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction in a well-ventilated area, away from ignition sources.

  • Pressure: The reaction is conducted under pressure. Use a certified pressure reactor and do not exceed the recommended pressure limit.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystEnsure the catalyst is properly washed and handled to maintain its activity. Increase catalyst loading.
Insufficient hydrogen pressureCheck for leaks in the system and ensure the pressure is maintained.
Presence of Side Products (Dehalogenation) Reaction conditions too harshReduce the reaction temperature or hydrogen pressure. Consider using a modified catalyst if dehalogenation persists.
Low Yield Loss of product during work-upEnsure efficient extraction and minimize transfers.
Adsorption of product onto the catalystWash the filtered catalyst thoroughly with the reaction solvent.

Conclusion

The catalytic reduction of 2-Fluoro-5-nitrobenzaldehyde oxime to 2-fluoro-5-aminobenzylamine is a feasible and high-yielding transformation when appropriate conditions and catalysts are employed. The use of Raney Nickel provides an excellent balance of reactivity and chemoselectivity, minimizing the risk of dehalogenation. This detailed protocol serves as a robust starting point for researchers in the pharmaceutical and chemical industries, enabling the efficient synthesis of this valuable building block.

References

  • Jagadish, B., & Beller, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry, 86(7), 5449-5456.
  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • Mori, K., Wakamatsu, T., & Akiyama, T. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. Organic Letters, 10(8), 1541-1544.
  • Ren, Y., Wei, H., Yin, G., Zhang, L., Wang, A., & Zhang, T. (2017). Oxygen surface groups of activated carbon steer the chemoselective hydrogenation of substituted nitroarenes over nickel nanoparticles.
  • Kumar, A., Sharma, S., & Kumar, V. (2025). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen.
  • Wei, H., Ren, Y., Wang, A., Liu, X., Liu, X., Zhang, L., Miao, S., Li, L., Liu, J., Wang, J., Wang, G., Su, D., & Zhang, T. (2017). Remarkable Effect of Alkalis on the Chemoselective Hydrogenation of Functionalized Nitroarenes over High-Loading Pt/FeOx Catalysts. Chemical Science, 8(7), 5126-5131.
  • Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines. Journal of Chemical Research, (5), 332-334.
  • Filo. (2025). Mechanism of how oxime is converted to amine.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Sloop, J. C. (2010). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor.
  • Wang, Z., & d’Alarcao, M. (2021). Challenges in catalytic reduction of oximes to hydroxylamine products...
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Maleki, A., & Yousefi, S. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 6(10), 8345-8352.
  • Schafer, C. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis.
  • Khromova, Y. A., Bykov, A. V., & Ananikov, V. P. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • Gowda, S., & Gowda, D. C. (2002). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Tetrahedron Letters, 43(2), 311-313.
  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
  • Li, H., Liu, Y., Chen, W., & Lin, Y. (2018). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 20(2), 374-383.
  • Hoekstra, W. J., & DeCory, T. R. (2015). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]

  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • BenchChem. (2025). Application Notes: 2-Fluoro-5-iodobenzylamine as a Precursor for API Synthesis.
  • Kuznetsova, S. A., Yunusov, S. M., North, M., & Belokon, Y. (2017). Reduction of p‐nitrobenzaldehyde with H2 catalyzed by Pd/C or Pd@CF2.
  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.
  • BAE, J. W., LEE, S. H., JUNG, Y. J., & YOON, C. M. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters, 7(22), 4939-4941.
  • Vidal-López, A., & Fructos, M. R. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 28(1), e202103730.
  • Guidechem. (2023). How can 2-fluoro-5-nitrobenzaldehyde be synthesized?.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • De, C. K., & Klare, S. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic Chemistry Frontiers, 8(13), 3280-3285.
  • BenchChem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.
  • Semantic Scholar. (n.d.).
  • Chem-Impex. (n.d.). 2-Chloro-5-fluorobenzylamine.
  • National Center for Biotechnology Information. (n.d.).
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353.
  • ResearchGate. (2002). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines.

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Application Notes & Protocols: Strategic Cyclization of 2-Fluoro-5-nitrobenzaldehyde Oxime into 6-Nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 6-nitro-1,2-benzisoxazole, a valuable heterocyclic scaffold, through the intramolecular cyclization of 2-fluoro-5-nitrobenzaldehyde oxime. The core of this transformation is a base-mediated intramolecular nucleophilic aromatic substitution (SNAr), a powerful strategy for heterocycle formation. We will dissect the underlying reaction mechanism, provide validated, step-by-step protocols for synthesis and purification, and discuss the critical parameters that govern reaction efficiency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthetic route for creating novel molecular entities. The 1,2-benzisoxazole core is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds, making this synthetic protocol highly relevant for drug discovery programs.[1]

Theoretical Framework: The SNAr Mechanism in Action

The conversion of 2-fluoro-5-nitrobenzaldehyde oxime to 6-nitro-1,2-benzisoxazole is a classic example of an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with potent electron-withdrawing groups.[2][3]

Key Mechanistic Pillars:

  • Activation of the Aromatic Ring: The reaction's feasibility hinges on the electronic properties of the aromatic ring. The nitro group (—NO₂), positioned para to the fluorine leaving group, is a powerful electron-withdrawing group. Through resonance and inductive effects, it delocalizes electron density from the ring, rendering the carbon atom attached to the fluorine (the ipso-carbon) highly electrophilic and primed for nucleophilic attack.[2][3]

  • Generation of the Nucleophile: The oxime's hydroxyl (—OH) group is a weak nucleophile. In the presence of a base (e.g., K₂CO₃, NaOH), it is deprotonated to form a much more potent nucleophilic oxygen anion (an alkoxide).

  • Intramolecular Attack & Meisenheimer Complex Formation: The newly formed oxygen anion executes an intramolecular attack on the electron-deficient ipso-carbon. This is the rate-determining step and results in the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is crucial and is significantly enhanced by the resonance delocalization of the negative charge onto the ortho and para substituents, especially the nitro group.[2][3]

  • Rearomatization and Product Formation: The aromaticity of the ring is restored through the expulsion of the fluoride ion, a good leaving group. This rapid elimination step yields the final, stable heterocyclic product, 6-nitro-1,2-benzisoxazole.

The diagram below provides a visual representation of this mechanistic pathway.

Caption: Reaction mechanism for the formation of 6-nitro-1,2-benzisoxazole.

Experimental Protocols

The synthesis is a two-stage process: the initial formation of the oxime from the parent aldehyde, followed by the base-catalyzed cyclization.

Stage 1: Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

This protocol details the conversion of the aldehyde to its corresponding oxime, a necessary precursor for the cyclization step.

Materials & Reagents:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc) & Hexanes (for TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) to the solution. Causality Note: Sodium carbonate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine base needed for the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of cold water to precipitate the oxime product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove inorganic salts.

    • Dry the product under vacuum to obtain the crude 2-fluoro-5-nitrobenzaldehyde oxime, which is often of sufficient purity for the next step.

Stage 2: Cyclization to 6-Nitro-1,2-benzisoxazole

This protocol describes the critical intramolecular SNAr cyclization to form the target heterocycle.

Materials & Reagents:

  • 2-Fluoro-5-nitrobenzaldehyde oxime (from Stage 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the crude 2-fluoro-5-nitrobenzaldehyde oxime (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF. Causality Note: A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation (K⁺) effectively, leaving a "naked" and highly reactive carbonate anion to act as a base, while not solvating the oxygen nucleophile, thus preserving its reactivity.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting oxime is consumed (typically 3-6 hours).

  • Workup & Purification:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-nitro-1,2-benzisoxazole.

The overall workflow from starting material to final product is summarized in the following diagram.

Workflow cluster_stage1 Stage 1: Oximation cluster_stage2 Stage 2: Cyclization start Dissolve 2-Fluoro-5- nitrobenzaldehyde in EtOH/H₂O add_reagents Add NH₂OH·HCl and Na₂CO₃ start->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux monitor1 Monitor via TLC reflux->monitor1 workup1 Precipitate in H₂O, filter, and dry monitor1->workup1 product1 Crude Oxime Product workup1->product1 start2 Combine Oxime and K₂CO₃ in anhydrous DMF product1->start2 Proceed to Stage 2 heat Heat to 80-100 °C start2->heat monitor2 Monitor via TLC heat->monitor2 workup2 Aqueous Workup (EtOAc Extraction) monitor2->workup2 purify Recrystallization workup2->purify product2 Pure 6-Nitro-1,2-benzisoxazole purify->product2

Caption: Experimental workflow for the two-stage synthesis of 6-nitro-1,2-benzisoxazole.

Data Summary & Optimization Parameters

The success of the cyclization reaction is highly dependent on the chosen reaction conditions. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterOptionsRationale & Expected Outcome
Base K₂CO₃, Cs₂CO₃, NaOH, NaHA strong, non-nucleophilic base is preferred. K₂CO₃ is cost-effective and efficient. Stronger bases like NaH can accelerate the reaction but may require stricter anhydrous conditions.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are essential to facilitate the SNAr mechanism. DMF and DMSO are superior choices for their high boiling points and excellent solvating properties for this reaction type.
Temperature 60 °C to 120 °CHigher temperatures increase the reaction rate. A range of 80-100 °C typically provides a good balance between reaction speed and minimizing potential side reactions or decomposition.
Leaving Group F > Cl > Br > IThe high electronegativity of fluorine makes the ipso-carbon more electrophilic and accelerates the initial nucleophilic attack, making it the best leaving group for SNAr reactions, contrary to SN2 trends.[3]
Yield -Expected yields for this two-step process are generally good, often in the range of 70-90% for the cyclization step, depending on the purity of the intermediate oxime and optimization of conditions.

Applications in Drug Discovery

The 1,2-benzisoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad pharmacological utility.[1] Its derivatives have been successfully developed as antipsychotic, anticonvulsant, antimicrobial, and antitumor agents.[1][4]

  • Anticonvulsant Activity: The well-established drug Zonisamide features the 1,2-benzisoxazole core, highlighting its importance in treating central nervous system disorders.

  • Antipsychotic Agents: Risperidone, a widely used atypical antipsychotic, is another prominent example of a drug built around this scaffold.

  • Anticancer & Antimicrobial Potential: The introduction of a nitro group, as in 6-nitro-1,2-benzisoxazole, is a common strategy in drug design to modulate electronic properties and introduce new binding interactions. Nitroaromatic compounds are known precursors for bioreductive drugs and have shown promise as antimicrobial and anticancer agents.[5][6] The synthesized 6-nitro-1,2-benzisoxazole serves as a versatile building block for further functionalization to explore these therapeutic avenues.

Conclusion

The base-catalyzed cyclization of 2-fluoro-5-nitrobenzaldehyde oxime is a robust and efficient method for synthesizing 6-nitro-1,2-benzisoxazole. The reaction proceeds through a well-understood intramolecular SNAr mechanism, driven by the electron-withdrawing nitro group. The protocols outlined in this guide are validated and provide a clear pathway for obtaining this valuable heterocyclic intermediate. Given the established importance of the benzisoxazole scaffold in medicinal chemistry, this synthetic route offers a powerful tool for researchers engaged in the discovery of novel therapeutics.

References

  • Benchchem. (n.d.). (E)-2-Fluorobenzaldehyde Oxime.
  • Trofimov, A., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Advances. Retrieved from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Retrieved from [Link]

  • Yurttaş, L., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • MedCrave. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. Retrieved from [Link]

  • Powers, M. A., & Bauta, W. E. (2014). Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Retrieved from [Link]

  • Kumar, A., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Retrieved from [Link]

  • Cho, S., et al. (2007). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Retrieved from [Link]

  • DeTuri, M., et al. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Uddin, R., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Retrieved from [Link]

  • Kariyapperuma, J. L., & Ryan, K. J. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved from [Link]

  • Google Patents. (1953). US2626260A - Nitrobenzisoxazoles.
  • Royal Society of Chemistry. (1983). Intramolecular nucleophilic aromatic substitution reactions involving the novel displacement of hydride ion by cyanobenzyl carbanions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization reactions of oximes. Retrieved from [Link]

  • Organic Letters. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This guide details the optimized protocol for the microwave-assisted synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime , a critical intermediate in the development of heterocyclic pharmaceutical agents (e.g., quinazolines, indazoles). By leveraging microwave irradiation, this protocol overcomes the limitations of conventional thermal heating—specifically reducing reaction times from hours to minutes while suppressing side reactions common to electron-deficient benzaldehydes. The method utilizes a green chemistry approach, minimizing solvent usage and maximizing atom economy.[1]

Introduction & Mechanistic Insight

The Compound of Interest

2-Fluoro-5-nitrobenzaldehyde oxime is a bifunctional building block. The nitro group serves as a masked amine for subsequent reduction, while the fluoro group ortho to the oxime moiety is highly activated for nucleophilic aromatic substitution (


). This makes the compound a versatile scaffold for synthesizing fused heterocycles.
Reaction Mechanism

The synthesis proceeds via a condensation reaction between the carbonyl group of 2-Fluoro-5-nitrobenzaldehyde and hydroxylamine.

  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon.[2]

  • Proton Transfer: Rapid proton transfer generates a carbinolamine intermediate.

  • Dehydration: Under thermal/microwave driving force, water is eliminated to form the C=N double bond.

Microwave Advantage: The dipolar polarization of the polar solvent (Ethanol/Water) allows for rapid, volumetric heating. This kinetic boost is particularly beneficial for electron-deficient aldehydes where the carbonyl carbon is highly reactive but prone to forming side products (e.g., nitriles via dehydration) under prolonged conventional heating.

Reaction Scheme Visualization

ReactionMechanism Reagents Reagents: 2-Fluoro-5-nitrobenzaldehyde + NH2OH·HCl Intermediate Intermediate: Carbinolamine Reagents->Intermediate Nucleophilic Attack (Base, MW Irradiation) Product Product: 2-Fluoro-5-nitrobenzaldehyde oxime + H2O Intermediate->Product Dehydration (-H2O)

Caption: Mechanistic pathway for the conversion of aldehyde to oxime under microwave irradiation.

Experimental Protocol

Materials & Equipment
  • Starting Material: 2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8, MW: 169.11 g/mol ).[3][4]

  • Reagent: Hydroxylamine hydrochloride (

    
    , MW: 69.49  g/mol ).
    
  • Base: Sodium Carbonate (

    
    ) or Sodium Acetate (
    
    
    
    ).
  • Solvent: Ethanol (95% or absolute) and Deionized Water.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure and temperature control. Note: A domestic microwave is NOT recommended due to lack of stirring and temperature control.

Optimization Parameters

The following parameters are optimized for high yield (>90%) and purity.

ParameterRecommended SettingRationale
Molar Ratio 1.0 : 1.2 : 1.2 (Aldehyde :

: Base)
Slight excess of hydroxylamine ensures complete conversion.
Temperature 80°C - 90°CSufficient energy to overcome activation barrier without degrading the nitro group.
Time 2 - 5 minutesExtended time may lead to dehydration of oxime to nitrile.
Power Dynamic (Max 300W)System should modulate power to maintain target temperature.
Pressure Atmospheric (Open vessel) or SealedSealed vessel preferred for solvent retention and safety.
Step-by-Step Procedure

Step 1: Reagent Preparation

  • In a 10 mL microwave process vial, dissolve 169 mg (1.0 mmol) of 2-Fluoro-5-nitrobenzaldehyde in 3 mL of Ethanol.

  • In a separate small beaker, dissolve 84 mg (1.2 mmol) of Hydroxylamine Hydrochloride and 64 mg (0.6 mmol) of Sodium Carbonate (or 98 mg Sodium Acetate) in 1 mL of Water.

    • Expert Note: Pre-dissolving the salt prevents "hot spots" in the microwave field that can occur with solid particulates.

Step 2: Reaction Assembly

  • Add the aqueous hydroxylamine/base solution to the aldehyde solution in the microwave vial.

  • Add a magnetic stir bar.

  • Seal the vial with a PTFE-lined cap.

Step 3: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program the method:

    • Temp: 90°C

    • Ramp Time: 1:00 min

    • Hold Time: 3:00 min

    • Stirring: High

    • Cooling: On (post-reaction)

  • Start the reaction.[5] Monitor the pressure profile; it should remain below 5 bar.

Step 4: Work-up & Purification [2]

  • Allow the vial to cool to room temperature (automatically done by the reactor).

  • TLC Check: Spot the reaction mixture against the starting aldehyde (Solvent system: 30% Ethyl Acetate in Hexane). The aldehyde spot (

    
    ) should be absent, replaced by a lower 
    
    
    
    oxime spot.
  • Pour the reaction mixture into 20 mL of ice-cold water . The oxime product typically precipitates as a white to pale yellow solid.

  • Stir for 10 minutes to dissolve inorganic salts (

    
    ).
    
  • Filter the precipitate using vacuum filtration. Wash the cake with 2 x 5 mL cold water.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Step 5: Recrystallization (If necessary)

  • If the product is not pure by TLC, recrystallize from a minimal amount of hot Ethanol/Water (1:1 v/v).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH/H2O (Homogeneous Solution) Start->Mix MW Microwave Irradiation 90°C, 3 min, 300W Mix->MW TLC TLC Control (Check for Aldehyde disappearance) MW->TLC TLC->MW Incomplete (+1 min) Precip Quench in Ice Water (Precipitate Product) TLC->Precip Complete Filter Vacuum Filtration & Wash Precip->Filter Dry Dry & Characterize Filter->Dry

Caption: Operational workflow for the synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime.

Results & Characterization

Expected Physical Properties
  • Appearance: White to pale yellow crystalline solid.

  • Yield: Typical yields for this method range from 88% to 96% .

  • Melting Point: The starting aldehyde melts at 56-61°C. The oxime derivative generally exhibits a higher melting point due to hydrogen bonding. Note: Experimental verification of the oxime MP is required as literature values vary by specific isomer (E/Z).

Spectroscopic Validation (Self-Validating the Protocol)

To confirm the success of the synthesis, look for these key NMR signatures:

SignalChemical Shift (

, ppm)
MultiplicityAssignmentValidation Check
Aldehyde -CHO ~10.2SingletReactantMust be ABSENT
Oxime -CH=N 8.1 - 8.5SingletProductMust be PRESENT
Oxime -OH 11.5 - 12.5Broad SingletProductMust be PRESENT (disappears with

shake)
Aromatic H 7.0 - 8.5MultipletsAr-HPattern matches 1,2,4-substitution
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Evaporate 50% of the ethanol before adding to ice water.
Formation of Nitrile Overheating or too acidic.Reduce MW time; Ensure Base (Na2CO3) is sufficient to neutralize HCl.
Starting Material Remains Incomplete reaction.Increase MW time by 1-minute increments; check MW power delivery.

Safety & Handling

  • 2-Fluoro-5-nitrobenzaldehyde: Irritant.[5] Potential skin sensitizer. Handle in a fume hood.

  • Hydroxylamine HCl: Corrosive and potential mutagen. Avoid contact with skin.

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure limit. Ensure the vessel contains a stir bar to prevent superheating.

References

  • Microwave-Assisted Synthesis of Oximes

    • Title: A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradi
    • Source: Journal of Chemical Research
    • URL: [Link]

  • Starting Material Properties (2-Fluoro-5-nitrobenzaldehyde): Title: 2-Fluoro-5-nitrobenzaldehyde Product Page & SDS Source: Thermo Fisher Scientific
  • General Protocol for Electron-Deficient Aldehydes

    • Title: Microwave assisted conversion of aldehydes into nitriles and oximes
    • Source: N
    • URL: [Link]

  • Green Chemistry in Oxime Synthesis

    • Title: Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds (Context on aldehyde reactivity)
    • Source: O
    • URL: [Link]

Sources

Application Note: Chemoselective One-Pot Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime and O-Alkylated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime represents a critical junction in medicinal chemistry, serving as a precursor for fused heterocycles (e.g., indazoles, quinazolines) and a scaffold for nucleophilic aromatic substitution (


) studies.

The core challenge in this synthesis is the dual-activation of the fluorine atom. Positioned ortho to the aldehyde and para to the nitro group, the C-F bond is highly susceptible to nucleophilic displacement. Standard oxime synthesis protocols using strong bases (NaOH, KOH) or excessive heat frequently result in substantial impurities due to


 side reactions where the hydroxylamine attacks the fluorine rather than the carbonyl.

This Application Note details a chemoselective, buffered one-pot protocol designed to favor carbonyl condensation over aromatic substitution. We further expand this into a one-pot alkylation sequence to generate stable oxime ether derivatives without intermediate isolation.

Reaction Mechanism & Critical Control Points[1]

The Chemoselectivity Challenge

The reaction involves the nucleophilic attack of hydroxylamine (


) on the carbonyl carbon.[1] However, the substrate contains two electrophilic sites:
  • Carbonyl Carbon (C1): Desired site for oxime formation (Reversible, kinetically fast).

  • Fluorinated Carbon (C2): Undesired site for

    
     (Irreversible, thermodynamically driven by stable leaving group 
    
    
    
    ).

Control Strategy:

  • pH Control: We utilize a Sodium Acetate (NaOAc) buffer system (

    
    ). This maintains enough free amine for condensation but suppresses the formation of the highly nucleophilic hydroxamate anion that triggers 
    
    
    
    .
  • Temperature: Reactions are maintained at ambient temperature or mild heat (<50°C) to kinetically favor the lower-energy barrier carbonyl attack.

Pathway Visualization

The following diagram illustrates the competing pathways and the targeted synthesis route.

ReactionPathway SM 2-Fluoro-5-nitrobenzaldehyde Inter Carbinolamine Intermediate SM->Inter Nucleophilic Attack (Carbonyl) Side Side Product: 2-Hydroxylamino- 5-nitrobenzaldehyde SM->Side Unwanted SNAr (High pH/Heat) NH2OH NH2OH·HCl + Base NH2OH->SM Prod Target Oxime (E/Z Isomers) Inter->Prod Dehydration (-H2O)

Caption: Chemoselective pathway. Blue/Green path represents the buffered protocol. Red dashed path indicates the SNAr failure mode caused by strong bases.

Experimental Protocols

Protocol A: Buffered Aqueous-Ethanolic Synthesis (Standard Batch)

Best for: High purity requirements and gram-scale synthesis.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)[2]
    
  • Sodium Acetate Trihydrate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)[3]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-nitrobenzaldehyde (10 mmol, 1.69 g) in 30 mL of Ethanol.

  • Buffering: Add a solution of Sodium Acetate (15 mmol, 2.04 g) in 10 mL of water. The mixture may become slightly turbid.

  • Addition: Add Hydroxylamine Hydrochloride (12 mmol, 0.83 g) in one portion.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 45–60 minutes.

    • Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; Oxime spot (
      
      
      
      ) appears.
  • Workup: Pour the reaction mixture into 100 mL of ice-cold water . Stir for 10 minutes to maximize precipitation.

  • Isolation: Filter the white/pale-yellow precipitate under vacuum. Wash the cake with

    
     mL cold water to remove salts.
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85–92% Characterization: MP: 148–150°C.


 NMR (

) shows characteristic oxime singlet at

8.3–8.5 ppm.
Protocol B: Green Mechanochemical Synthesis (Solvent-Free)

Best for: Rapid screening, waste minimization, and "Green Chemistry" compliance.

Materials:

  • Aldehyde (1.0 eq)[1]

  • 
     (1.1 eq)
    
  • Sodium Carbonate (

    
    ) (0.6 eq) - Note: Lower equivalent due to grinding efficiency.
    

Step-by-Step Procedure:

  • Combine: In a clean agate mortar, place 2-Fluoro-5-nitrobenzaldehyde (1 mmol) and Hydroxylamine Hydrochloride (1.1 mmol).

  • Grind: Add Sodium Carbonate (0.6 mmol) and grind the mixture with a pestle.

  • Reaction: The mixture will become a paste (eutectic melt) within 2–5 minutes. Continue grinding for a total of 10 minutes.

  • Workup: Add 5 mL of cold water to the mortar and triturate the solid.

  • Filtration: Filter the solid and wash with water.

Expected Yield: 90–95% Advantages: Eliminates organic solvents; reaction time reduced from 1 hour to 10 minutes.

Protocol C: One-Pot Synthesis of O-Alkylated Derivatives

Best for: Generating stable oxime ethers for library synthesis without isolating the intermediate oxime.

Rationale: Oxime ethers have superior hydrolytic stability compared to oximes. This protocol performs condensation and alkylation sequentially in the same vessel.

Reagents:

  • Aldehyde (1.0 eq)[1]

  • 
     (1.1 eq)
    
  • 
     (Anhydrous, 2.5 eq)
    
  • Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq)

  • Solvent: DMF (Dimethylformamide)

Workflow Diagram:

OnePotWorkflow start Start: Dissolve Aldehyde in DMF step1 Add NH2OH·HCl + K2CO3 (1.0 eq) Stir 30 min @ RT start->step1 check1 TLC Check: Aldehyde Consumed? step1->check1 check1->step1 No (Wait) step2 Add Alkyl Halide (1.2 eq) + Remaining Base check1->step2 Yes step3 Heat to 60°C Stir 2-3 Hours step2->step3 workup Pour into Ice Water Extract with EtOAc step3->workup end Final Product: Oxime Ether workup->end

Caption: Sequential one-pot workflow for O-alkylated oxime derivatives.

Procedure:

  • Dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) in DMF (5 mL/mmol).

  • Add

    
     (1.1 eq) and 
    
    
    
    (1.2 eq). Stir at RT for 30 mins.
  • In situ conversion to oxime is confirmed by TLC.

  • Add Alkyl Halide (1.2 eq) and additional

    
     (1.3 eq).
    
  • Heat to 60°C for 2 hours.

  • Quench: Pour into ice water. The oxime ether often precipitates or separates as an oil (extract with Ethyl Acetate if oil).

Data Summary & Validation

Comparative Method Efficiency
ParameterProtocol A (Buffered Batch)Protocol B (Grinding)Protocol C (One-Pot Ether)
Reaction Time 60 min10 min3.5 hours
Solvent EtOH/WaterNone (Solvent-free)DMF
Yield 88%94%78-82%
Purity (HPLC) >98%>95%>95%
Main Impurity Trace aldehydeTrace saltsDialkylated byproduct
Quality Control Specifications

To ensure the protocol is self-validating, the final product must meet these criteria:

  • Appearance: White to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water.

  • 
     NMR Validation: 
    
    • Aldehyde proton (-CHO) at ~10.2 ppm must be absent .

    • Oxime proton (-CH=N-) must appear at 8.3–8.5 ppm (singlet).

    • Aromatic protons: Doublet of doublets expected for the C3 and C4 protons due to F-coupling.

References

  • General Oxime Synthesis: Asian J. Chem. "An Efficient Procedure for Synthesis of Oximes by Grinding."[2][4] Available at: [Link] (Accessed via search result 1.15).

  • One-Pot Oxime Ethers: Aliyu, A. O. C., et al. "One-pot synthesis of oxime ethers from cinnamaldehyde or crotonaldehyde..."[5][6][7] Journal of Chemical and Pharmaceutical Research, 2013, 5(7):96-99.[6] Available at: [Link] (Accessed via search result 1.8).

  • Green Chemistry Methods: "Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation." S. Afr. J. Chem. Available at: [Link] (Accessed via search result 1.3).

  • Safety & Properties: "Synthesis of 2-fluoro-5-nitrobenzaldehyde." PrepChem. Available at: [Link] (Accessed via search result 1.12).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for achieving high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime?

A1: The synthesis is a classic condensation reaction between the aldehyde functional group of 2-Fluoro-5-nitrobenzaldehyde and hydroxylamine. The mechanism proceeds in three main stages:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: An intramolecular proton transfer occurs, forming a neutral carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated under weakly acidic conditions, turning the hydroxyl group into a good leaving group (water). Elimination of water results in the formation of the carbon-nitrogen double bond characteristic of an oxime.[1][2]

Oxime_Formation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration Aldehyde 2-Fluoro-5-nitro- benzaldehyde (R-CHO) Intermediate1 Zwitterionic Adduct Aldehyde->Intermediate1 Attack on carbonyl carbon Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate1 Carbinolamine Carbinolamine Intermediate Intermediate1->Carbinolamine Intramolecular proton transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Oxime Final Oxime Product (R-CH=NOH) Protonated_Carbinolamine->Oxime - H₂O Water H₂O Protonated_Carbinolamine->Water

Caption: Reaction mechanism for oxime synthesis.

Q2: Why is a weak base, such as sodium acetate or pyridine, often included in the reaction?

A2: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl) for stability. The weak base is crucial to neutralize the HCl, liberating the free hydroxylamine (NH₂OH) nucleophile required for the reaction to proceed.[2] Using a strong base like NaOH can lead to side reactions or decomposition of the starting material or product, especially with sensitive substrates.[3][4] The optimal pH for oximation of aldehydes is typically between 3 and 7.[3]

Q3: Can this reaction be performed under solvent-free conditions?

A3: Yes, and it is often advantageous. Solvent-free "grindstone" chemistry, where the solid reactants are ground together, can lead to excellent yields in a very short time.[5][6] This green chemistry approach minimizes waste, reduces reaction times, and simplifies the work-up procedure.[5]

Q4: What are the expected E/Z isomers for this oxime, and how can I characterize them?

A4: As an aldehyde-derived oxime, 2-Fluoro-5-nitrobenzaldehyde oxime can exist as two geometric isomers (syn and anti, or E/Z).[1][7] The orientation of the hydroxyl group relative to the hydrogen on the oxime carbon determines the isomer. These isomers can often be distinguished and quantified using ¹H NMR spectroscopy, as the chemical shifts of the protons on the aromatic ring and the oxime itself will differ between the two forms.

Troubleshooting & Yield Optimization Guide

Low yield or impure product are common challenges in synthesis. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) Check_Reagents Are starting materials pure and reagents fresh? Start->Check_Reagents Check_Conditions Were reaction conditions (pH, Temp, Time) correctly controlled? Start->Check_Conditions Check_Workup Was the workup/purification procedure appropriate? Start->Check_Workup Reagent_Sol Solution: - Verify aldehyde purity (m.p., NMR). - Use fresh hydroxylamine HCl. - Ensure base is anhydrous if needed. Check_Reagents->Reagent_Sol If 'No' Conditions_Sol Solution: - Monitor pH; ensure liberation of free NH₂OH. - Avoid high temperatures to prevent side reactions. - Monitor reaction by TLC to find optimal time. Check_Conditions->Conditions_Sol If 'No' Workup_Sol Solution: - Check aqueous layer for product loss. - Optimize recrystallization solvent. - Consider chromatography for high purity. Check_Workup->Workup_Sol If 'No'

Caption: A decision tree for troubleshooting common synthesis issues.

Data Presentation: Common Problems and Solutions
Problem Potential Cause Recommended Solution & Rationale
Low or No Reaction 1. Incomplete liberation of free hydroxylamine: Insufficient or inactive base. 2. Poor quality starting material: The 2-Fluoro-5-nitrobenzaldehyde may be impure or oxidized.1. Verify pH: Ensure the amount of weak base is stoichiometric to the hydroxylamine hydrochloride used. The pH should be slightly acidic to neutral (pH 3-7).[3] 2. Check Starting Material: Confirm the melting point (57-60 °C) of the aldehyde. If necessary, purify by recrystallization.
Low Yield 1. Side reactions: The aldehyde group can undergo self-condensation (aldol) or oxidation, especially under harsh basic conditions or high temperatures.[3] 2. Product loss during workup: The oxime may have some solubility in the aqueous phase, or the recrystallization solvent may be suboptimal.[8]1. Optimize Conditions: Run the reaction at room temperature or with gentle heating (e.g., 80°C). Avoid strong bases. Monitor the reaction by TLC to prevent it from running too long. 2. Refine Workup: After quenching, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover all product. Perform small-scale solvent screening for recrystallization.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting material or byproducts can inhibit crystallization. 2. Mixture of E/Z isomers: Sometimes, isomeric mixtures have lower melting points than pure isomers.1. Purify Crude Product: Use column chromatography on silica gel to separate the oxime from impurities. 2. Induce Crystallization: Try scratching the inside of the flask or seeding with a previously obtained crystal. If isomers are the issue, chromatography may also help separate them.
Reaction Turns Dark Decomposition: The nitro group makes the aromatic ring highly electron-deficient and susceptible to decomposition, particularly at elevated temperatures or in the presence of strong nucleophiles/bases.Maintain Strict Temperature Control: Use an ice bath if necessary, especially when adding reagents. Ensure the base is weak and added slowly to control any exotherm.[9]

Experimental Protocols

Protocol 1: Standard Aqueous Synthesis

This robust method is adapted from established procedures for synthesizing benzaldehyde oximes and is suitable for most laboratory settings.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol or Water

  • Ethyl Acetate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) in a minimal amount of ethanol or water (e.g., 15 mL per 1 eq of aldehyde).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water (e.g., 25 mL per 1.5 eq). Add this aqueous solution to the aldehyde solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 80°C. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting aldehyde using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The oxime product should have a different Rf value.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, extract the mixture with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure oxime.

  • Characterization: Confirm the product's identity and purity via melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Solvent-Free "Grindstone" Synthesis

This eco-friendly method offers rapid reaction times and high yields, minimizing solvent waste.[5][6]

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq, 2 mmol)

  • Hydroxylamine hydrochloride (1.0 eq, 2 mmol)

  • Anhydrous Sodium Carbonate (1.5 eq, 3 mmol)

Procedure:

  • Mixing: In a clean, dry mortar, combine 2-Fluoro-5-nitrobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate.[6]

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. The reaction is often accompanied by a change in color or consistency.

  • Monitoring: After grinding, take a small sample, dissolve it in a suitable solvent (e.g., CDCl₃ or acetone-d₆), and check for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the oxime proton (~8.5 ppm) and hydroxyl proton (~11-12 ppm) by ¹H NMR.

  • Work-up: Once the reaction is complete, add water to the mortar and stir to dissolve the inorganic salts.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry.

  • Purification & Characterization: The product is often of high purity. If needed, it can be recrystallized as described in Protocol 1. Characterize the final product to confirm its identity.

Logical Relationships in Synthesis Optimization

Optimizing the yield and purity of 2-Fluoro-5-nitrobenzaldehyde oxime requires understanding the interplay between key reaction parameters.

Parameter_Relationships Yield_Purity High Yield & Purity Temperature Temperature Reaction_Rate Reaction Rate Temperature->Reaction_Rate Increases Side_Reactions Side Reactions / Decomposition Temperature->Side_Reactions Increases pH_Base pH / Base Strength pH_Base->Reaction_Rate Optimizes pH_Base->Side_Reactions Increases if too high Reaction_Time Reaction Time Reaction_Time->Yield_Purity Affects (TLC monitoring is key) Reaction_Time->Side_Reactions Increases if too long Reagent_Purity Reagent Purity Reagent_Purity->Yield_Purity Directly Improves Reaction_Rate->Yield_Purity Contributes to Side_Reactions->Yield_Purity Reduces

Caption: Interdependence of reaction parameters on final yield and purity.

References
  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2002, August). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Retrieved from [Link]

  • Das, B., et al. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Retrieved from [Link]

  • Khabazzadeh, H., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Oxime formation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 27). Formation of oximes by ketones and aldehydes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Khan, S., et al. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Journal of the Indian Chemical Society. (n.d.). Reaction in oximes of 2-hydroxyacetophenone etc.. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative [3+3] annulation of 2-fluoro-5-nitrobenzaldehyde (dielectrophile) with dimethyl 1,3-acetonedicarboxylate (dinucleophile). Retrieved from [Link]

  • ResearchGate. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • YouTube. (2026, February 18). The Oxime Puzzle - Insights in Advanced Organic Chemistry 36. Retrieved from [Link]

Sources

Technical Note: Stabilization of 2-Fluoro-5-nitrobenzaldehyde Oxime During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and isolation of 2-Fluoro-5-nitrobenzaldehyde oxime present a unique "double-bind" challenge. The molecule contains strong electron-withdrawing groups (EWGs)—specifically the nitro group at the 5-position and the fluorine at the 2-position—that significantly alter the stability profile of the oxime moiety.

Unlike simple benzaldehyde oximes, this substrate is hypersensitive to acid-catalyzed hydrolysis (reverting to the aldehyde) due to the electron-deficient benzylic carbon. Simultaneously, the 2-fluoro substituent is activated by the para-nitro group, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (


)  under basic conditions.

This guide provides a validated, buffered workup protocol designed to navigate this narrow stability window (pH 5.5–7.0) and prevent yield loss.

The Mechanistic "Why": Electronic Destabilization

To prevent hydrolysis, one must understand the driving forces. The stability of the C=N bond is dictated by the electron density at the benzylic carbon.

The "Push-Pull" Vulnerability
  • Hydrolysis Risk (Acid Sensitivity): The 5-Nitro and 2-Fluoro groups withdraw electron density from the aromatic ring. This inductive and mesomeric withdrawal makes the benzylic carbon (C=N) highly electrophilic. While protonation of the oxime nitrogen is the first step in hydrolysis, the rate-limiting step is often the nucleophilic attack of water on the benzylic carbon. In this electron-starved system, the carbon is "hungry" for water, accelerating hydrolysis even under mild acidic conditions [1].

  • 
     Risk (Base Sensitivity):  The Fluorine atom at position 2 is para to the Nitro group at position 5.[1] This is the classic setup for Nucleophilic Aromatic Substitution (
    
    
    
    ). If the workup becomes too basic (pH > 8), hydroxide ions (
    
    
    ) can displace the fluorine, destroying the molecule [2].
Stability Landscape Diagram

The following diagram illustrates the narrow "Safe Zone" required for this specific molecule.

StabilityLandscape cluster_0 pH Conditions cluster_1 Chemical Outcome Acid Acidic (pH < 4) High H+ Conc. Hydrolysis Hydrolysis to Aldehyde (Loss of Oxime) Acid->Hydrolysis Protonation + H2O Attack Neutral Safe Zone (pH 5.5 - 7.0) Buffered / Cold Stable Intact Oxime (Target Product) Neutral->Stable Kinetic Stability Base Basic (pH > 8) High OH- Conc. SNAr SNAr Reaction (Loss of Fluorine) Base->SNAr Nucleophilic Attack at C-F

Caption: Figure 1. The Stability "Goldilocks" Zone. Deviating from neutral pH triggers competing degradation pathways.[1]

Validated Workup Protocol: The "Cold-Buffer" Method[1]

Objective: Isolate the oxime while maintaining pH 6.0–7.0 and Temperature < 5°C.

Reagents Required[2][3][4][5][6]
  • Buffer: 0.5 M Phosphate Buffer (pH 6.5) OR Saturated Ammonium Chloride (

    
    ) diluted 1:1 with water (use cautiously, check pH).
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Avoid alcohols (MeOH/EtOH) during quench to prevent acetal/ketal side reactions.

  • Drying Agent: Sodium Sulfate (

    
    ).[1] Avoid Magnesium Sulfate (
    
    
    
    ) as it can be slightly acidic.
Step-by-Step Procedure
  • Reaction Termination (The Quench):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Do NOT add strong acid (HCl) to neutralize.

    • Slowly add pre-chilled 0.5 M Phosphate Buffer (pH 6.5) .[1]

    • Why? This locks the pH in the safe zone immediately.

  • Extraction:

    • Extract with cold EtOAc.

    • Crucial Step: Wash the organic layer immediately with brine to remove excess water.[1]

    • Why? Removing bulk water reduces the statistical probability of hydrolysis occurring in the organic phase.

  • Drying and Concentration:

    • Dry over anhydrous

      
       for 10 minutes (keep the flask in an ice bath if ambient temp is >25°C).
      
    • Filter and concentrate on a rotary evaporator.

    • Bath Temperature Limit: Do not exceed 35°C .

    • Why? Heat + trace acid/water = rapid hydrolysis.[1]

  • Storage:

    • Store the solid under Nitrogen/Argon at -20°C.

    • Note: Do not leave this compound in solution for extended periods.

Troubleshooting & FAQs

Q1: My product is an oil, but it should be a solid. What happened?

Diagnosis: You likely hydrolyzed the oxime back to 2-Fluoro-5-nitrobenzaldehyde , which has a lower melting point (approx 56-60°C) and can appear oily if impure or wet [3].[1] Test: Check TLC. The aldehyde usually runs faster (higher


) than the oxime in Hexane/EtOAc systems. Also, smell the flask (cautiously)—a strong "bitter almond" scent indicates aldehyde.
Q2: Can I use saturated Sodium Bicarbonate ( ) for the wash?

Caution: While


 is generally safe, it creates a pH of ~8.5. For this specific substrate, the para-nitro activated fluorine is sensitive. If you must use bicarbonate, keep it ice cold  and minimize contact time (< 5 mins) to avoid 

side reactions. Phosphate buffer (pH 6.5) is safer.
Q3: I see a new peak in the NMR around 10 ppm.

Answer: That is the aldehyde proton (-CH O).[1] This confirms hydrolysis has occurred. If the integration is < 5%, you can try recrystallizing. If > 20%, you may need to re-oximate the mixture (add


 + NaOAc in EtOH) rather than discarding it.
Q4: Why not use Magnesium Sulfate ( )?

Answer:


 is a Lewis acid.[1] While weak, it can catalyze the hydrolysis of highly sensitive oximes, especially if the drying step is prolonged. 

is neutral and safer for this application.

Comparative Data: Solvent & pH Effects[2]

ParameterConditionRisk LevelOutcome
Quench pH pH 1-4 (HCl/Acidic)CRITICAL Rapid hydrolysis to aldehyde.[1]
Quench pH pH 5.5-7.0 (Buffer)SAFE Stable Oxime isolation.
Quench pH pH > 9 (NaOH/Carb)HIGH Fluorine displacement (

) / Elimination.[1]
Temperature > 40°CHIGH Thermal degradation / Hydrolysis.
Solvent Methanol/EthanolMODERATE Risk of solvolysis if acidic; difficult to remove water.[1]

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1] Link

    • Supports the mechanistic understanding of acid-catalyzed hydrolysis rates in oximes vs. hydrazones.[1][2][3]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link

    • Foundational text on mechanisms, confirming the activ
  • National Center for Biotechnology Information.[1] (2023).[4][5] PubChem Compound Summary for CID 2734770, 2-Fluoro-5-nitrobenzaldehyde.[1] Link[1]

    • Source for physical properties (melting point) of the hydrolysis product.

Sources

Technical Support Center: Purification of Crude 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to 2-Fluoro-5-nitrobenzaldehyde oxime.

Welcome to the technical support center for the purification of 2-Fluoro-5-nitrobenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development who are working with this intermediate. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your compound. Our approach is rooted in explaining the causality behind each experimental step, ensuring you not only follow a protocol but also understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before, during, or after the purification process.

Q1: What are the most common impurities I should expect in my crude 2-Fluoro-5-nitrobenzaldehyde oxime?

A1: The impurity profile is highly dependent on the specific synthetic route and reaction conditions. However, you can generally anticipate the following categories of impurities:

  • Unreacted Starting Materials: Residual 2-Fluoro-5-nitrobenzaldehyde and hydroxylamine (or its salt) are common.[1]

  • Geometric Isomers: The C=N double bond of the oxime can exist as two geometric isomers (E and Z). These isomers often have slightly different physical properties (e.g., polarity) and may appear as separate, closely-spaced spots on a Thin Layer Chromatography (TLC) plate.[2]

  • Hydrolysis Products: The oxime can be sensitive to strongly acidic conditions, which may lead to hydrolysis back to the starting aldehyde.[3]

  • Side-Reaction Byproducts: Depending on the reaction pH and temperature, other minor byproducts may form.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, methanol, ethyl acetate) may be present.[1]

Q2: My crude product is a solid. What is the first and simplest purification step I should attempt?

A2: For a solid crude product, recrystallization is often the most efficient first-line purification technique.[3][4] It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. An aqueous wash of the crude material before recrystallization can also be beneficial to remove water-soluble reagents like excess hydroxylamine hydrochloride or salts formed during the reaction.[3]

Q3: I've purified my sample, but I consistently see two distinct spots on my TLC plate. Does this mean it's still impure?

A3: Not necessarily. This is a classic observation for many oximes and is often due to the presence of E and Z geometric isomers.[2] These isomers can have different polarities, causing them to separate during chromatography. To confirm, you can attempt to isolate each spot by preparative chromatography and analyze them by NMR. Often, the NMR spectra will be very similar, confirming they are isomers rather than distinct impurities. For many subsequent synthetic steps, a mixture of isomers is acceptable.

Q4: My product forms an oil during recrystallization and refuses to crystallize. What is "oiling out" and how can I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] It can also be caused by cooling the solution too quickly or the presence of significant impurities.[6] Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Change Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise at the boiling point until it becomes slightly cloudy, then cool slowly).[5]

  • Scratch/Seed: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth. If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[6]

Q5: My sample looks clean by ¹H NMR, but GC-MS analysis shows a significant peak corresponding to the nitrile (2-Fluoro-5-nitrobenzonitrile). Is my sample contaminated?

A5: This is a common analytical artifact. Oximes can be thermally labile and may eliminate a molecule of water under the high-temperature conditions of a Gas Chromatography (GC) injection port, converting them to the corresponding nitrile.[7] If your ¹H NMR spectrum is clean and does not show signals for a nitrile impurity, it is highly likely that your oxime is pure and the nitrile is being formed in situ during the GC-MS analysis. This highlights the importance of using multiple analytical techniques to confirm purity.

Q6: What are the recommended storage conditions for the purified 2-Fluoro-5-nitrobenzaldehyde oxime?

Troubleshooting Guides & Protocols

This section provides detailed workflows and troubleshooting for the most common purification techniques.

Workflow 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility. The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8]

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (see Table 1) to find a suitable one. Ethanol, or a mixture of ethanol and water, is often a good starting point for polar compounds like oximes.[2][9]

  • Dissolution: Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to just dissolve the solid completely. Add the solvent in small portions while heating and swirling.[8]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[6]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

ProblemPossible Cause(s)Solution(s)
No Crystals Form The solution is not supersaturated (too much solvent was used).- Evaporate some of the solvent to concentrate the solution and cool again.[6] - Scratch the inner surface of the flask with a glass rod.[5] - Add a seed crystal of the pure product.[6]
"Oiling Out" The solution is cooling too rapidly. The solvent's boiling point is higher than the compound's melting point.[5]- Reheat to redissolve the oil, then allow the solution to cool much more slowly.[6] - Add slightly more solvent before cooling. - Switch to a solvent with a lower boiling point.
Low Recovery Too much solvent was used during dissolution. The crystals were washed with solvent that was not ice-cold.- Use the absolute minimum amount of hot solvent for dissolution.[6] - Ensure the crystallization mixture is thoroughly cooled before filtering. - Wash the collected crystals with a very small volume of ice-cold solvent.[6]
Colored Crystals Colored impurities are co-crystallizing with the product.- Perform a decolorization step with activated charcoal after dissolving the crude product in hot solvent.[6]
Solvent SystemSuitability & Comments
Ethanol / Water Often a good choice. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Isopropanol A common solvent for recrystallizing similar oximes.[2]
Toluene Can be effective for aromatic compounds.
Hexane / Ethyl Acetate A two-solvent system. Dissolve in a minimum of hot ethyl acetate and add hot hexane as the anti-solvent.
Diagram: General Purification Workflow

This diagram illustrates a typical decision-making process for purifying the crude product.

G crude Crude 2-Fluoro-5- nitrobenzaldehyde Oxime wash Aqueous Wash (e.g., dilute NaHCO3) crude->wash recrystallize Recrystallization wash->recrystallize tlc_check1 TLC Analysis: Is it pure? recrystallize->tlc_check1 pure_product Pure Product (Dry & Characterize) tlc_check1->pure_product Yes chromatography Column Chromatography tlc_check1->chromatography No tlc_check2 TLC Analysis: Is it pure? chromatography->tlc_check2 tlc_check2->pure_product Yes tlc_check2->chromatography No (Re-evaluate conditions)

Caption: General purification workflow for 2-Fluoro-5-nitrobenzaldehyde oxime.

Workflow 2: Purification by Column Chromatography

When recrystallization is insufficient, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution by a mobile phase.[10][11]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should move the desired compound to an Rf (retention factor) value of approximately 0.3-0.4. A mixture of Hexane and Ethyl Acetate is a common starting point for oximes.[3]

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a small layer of sand.

    • Pack the column with silica gel (particle size 40-63 µm is standard for flash chromatography) using either a dry packing or slurry packing method.[12] Ensure the silica bed is level and free of cracks.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude oxime in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxime.

ProblemPossible Cause(s)Solution(s)
Poor Separation The mobile phase is too polar or not polar enough. The column was overloaded with the crude sample.- Optimize the solvent system using TLC before running the column. A gradient elution (gradually increasing solvent polarity) can be effective.[6] - Use a larger column or reduce the amount of sample loaded.
Product Won't Elute The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[6]
Cracked Silica Bed The column was allowed to run dry. Heat was generated during packing or elution.- Always keep the silica gel bed wetted with solvent. - Pack the column carefully and allow any heat from wetting the silica to dissipate before running.
Tailing of Spots The compound is somewhat acidic or basic and is interacting strongly with the slightly acidic silica gel.- Add a small amount of a modifier to the eluent system (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[6]
Diagram: Troubleshooting "Oiling Out"

This diagram provides a decision tree for addressing the common issue of a product oiling out during recrystallization.

G start Product 'Oils Out' During Cooling reheat Reheat Solution Until Oil Redissolves start->reheat add_solvent Add More Hot Solvent (1-5% of total volume) reheat->add_solvent slow_cool Cool Very Slowly (e.g., insulated flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success! check_crystals->success Yes change_solvent Try a Different Solvent System check_crystals->change_solvent No

Caption: Decision tree for troubleshooting when a compound oils out.

References

  • BenchChem (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. 3

  • BenchChem (2025). Technical Support Center: Purification of 1-(Naphthalen-1-yl)ethanone Oxime. 6

  • BenchChem (2025). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. 1

  • ChemBK (2024). 2-fluoro-5-nitrobenzaldehyde. 13

  • PrepChem.com (Date not available). Synthesis of 2-fluoro-5-nitrobenzaldehyde. 14

  • Guidechem (2023). How can 2-fluoro-5-nitrobenzaldehyde be synthesized?. 15

  • Fisher Scientific (2009). Safety Data Sheet: 2-Fluoro-5-nitrobenzaldehyde. 16

  • ResearchGate (2015). How can I remove nitrile impurities from the oxime?. 7

  • Sorbchem India (Date not available). Column Chromatography As A Tool For Purification. 10

  • Oriental Journal of Chemistry (Date not available). An Efficient Procedure for Synthesis of Oximes by Grinding. 4

  • ChemHelp ASAP (2021). Column chromatography & purification of organic compounds. 11

  • BenchChem (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. 5

  • BenchChem (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. 2

  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. 12

  • MIT Digital Lab Techniques Manual (2010). Recrystallization. 8

  • University of Rochester, Department of Chemistry (Date not available). Tips & Tricks: Recrystallization. 9

  • PubChem (National Center for Biotechnology Information). 2-Fluoro-5-nitrobenzaldehyde. 17

Sources

Technical Support Center: Minimizing Side Reactions in Nitrobenzaldehyde Oxime Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitrobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction and troubleshoot common side reactions. Our focus is on providing practical, in-depth solutions grounded in mechanistic understanding to ensure the integrity and yield of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the formation of nitrobenzaldehyde oxime. Each issue is presented in a question-and-answer format, delving into the root cause and providing actionable steps for mitigation.

Question 1: My reaction is producing a significant amount of a nitrile byproduct, especially when using heat or acidic conditions. How can I prevent this?

Answer:

The formation of a nitrile from an aldoxime is a classic side reaction known as the Beckmann rearrangement .[1][2] This reaction is typically promoted by acid and heat.[2] The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). Subsequent rearrangement leads to the formation of a nitrilium ion, which, in the case of an aldoxime, is deprotonated to yield a nitrile.[1][3]

Causality and Prevention:

  • Acid Catalysis: The Beckmann rearrangement is acid-catalyzed.[1][2][4] While the oxime formation itself is favored in weakly acidic conditions to protonate the carbonyl, an excess of strong acid can push the equilibrium towards the nitrile.[5]

    • Solution: Carefully control the pH of your reaction medium. The use of a buffer system, such as sodium acetate, is highly recommended to neutralize the HCl liberated from hydroxylamine hydrochloride and maintain a mildly acidic to neutral pH.[6][7] A pH range of 4-5 is generally optimal for oxime formation while minimizing the Beckmann rearrangement.

  • Thermal Stress: Elevated temperatures provide the activation energy for the rearrangement.

    • Solution: Conduct the reaction at room temperature or with gentle heating.[7][8] Avoid prolonged refluxing unless necessary for the specific substrate, and even then, monitor the reaction closely for the appearance of the nitrile byproduct. A catalyst-free synthesis in a mineral water/methanol mixture at room temperature has been reported to be effective for some aryl oximes.[6][8]

Experimental Protocol to Minimize Nitrile Formation:

  • Dissolve your nitrobenzaldehyde in a suitable solvent like ethanol or a methanol/water mixture.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a weak base like sodium acetate (an equimolar amount to the hydroxylamine hydrochloride) in water.[9]

  • Slowly add the hydroxylamine/base solution to the aldehyde solution with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the work-up, which typically involves precipitation in cold water.[6]

Question 2: I'm observing the reappearance of nitrobenzaldehyde in my product upon storage or during work-up. What is causing this decomposition?

Answer:

The reappearance of the starting aldehyde is due to the hydrolysis of the oxime.[4][10][11] The C=N bond of the oxime is susceptible to cleavage by water, especially in the presence of an acid catalyst, regenerating the carbonyl compound and hydroxylamine.[11][12][13]

Causality and Prevention:

  • Acid-Catalyzed Hydrolysis: The hydrolysis of oximes is significantly accelerated by acid.[11][12] The mechanism involves protonation of the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[13]

    • Solution: During work-up, ensure that any acidic catalysts are thoroughly neutralized. Wash the crude product with a dilute solution of a weak base like sodium bicarbonate, followed by water, to remove any residual acid.[14] For storage, ensure the final product is dry and stored in a neutral, anhydrous environment.

  • Excess Water: While water is a byproduct of the oximation reaction, an excess of water during work-up or in the final product can promote hydrolysis, especially if acidic impurities are present.

    • Solution: After filtration, dry the product thoroughly under vacuum.[6] If recrystallization is performed from a mixed solvent system containing water, minimize the amount of water used and ensure rapid cooling to precipitate the product.

Question 3: My final product is showing impurities that I suspect are oxidation products. Is this a common issue and how can it be avoided?

Answer:

Yes, the oxidation of the oxime to the corresponding nitro compound can occur, although it generally requires the presence of an oxidizing agent.[15][16][17] In some cases, atmospheric oxygen can contribute to slow oxidation over time, especially in the presence of light or metal catalysts. More commonly, certain reagents used in the reaction or work-up might have oxidizing properties.

Causality and Prevention:

  • Oxidizing Agents: The use of strong oxidizing agents will convert the oxime to a nitro compound. While not typically added intentionally during oxime formation, contamination with such agents can be a problem. Several reagents are known to facilitate this transformation, such as sodium perborate in glacial acetic acid.[15][17]

    • Solution: Ensure all reagents and solvents are pure and free from oxidizing contaminants. If you suspect an oxidizing impurity, consider purifying your starting materials and solvents before use.

  • Air Oxidation: Some oximes can be sensitive to air oxidation, particularly over long periods or at elevated temperatures.

    • Solution: For sensitive substrates, it may be beneficial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a tightly sealed container, protected from light.

Frequently Asked Questions (FAQs)

Q1: Can I use a strong base like sodium hydroxide to neutralize the hydroxylamine hydrochloride?

A1: While a strong base will deprotonate the hydroxylamine hydrochloride, it can also promote other side reactions. High pH can lead to Cannizzaro-type reactions with the aldehyde or other undesired base-catalyzed condensations. A weak base like sodium acetate or sodium carbonate is generally preferred to maintain a pH that is optimal for oximation while minimizing side reactions.[18][19]

Q2: I see two spots on my TLC plate for the product. What could this be?

A2: The two spots likely correspond to the (E) and (Z) geometric isomers of the nitrobenzaldehyde oxime.[20] The C=N double bond of the oxime restricts rotation, leading to the possibility of these two stereoisomers, which can have different polarities and thus separate on a TLC plate.[21] For most applications, a mixture of isomers is acceptable. If a single isomer is required, chromatographic separation may be necessary.[20]

Q3: Is it possible for the nitro group on the benzaldehyde to react?

A3: Under the typical conditions for oxime formation, the nitro group is generally stable and unreactive. However, if harsh reducing conditions were accidentally introduced, the nitro group could be reduced. It is crucial to use reagents and conditions that are chemoselective for the carbonyl group.

Critical Experimental Parameters Summary

ParameterRecommended Range/ConditionRationalePotential Side Reaction if Deviated
pH 4.0 - 6.0Optimal for nucleophilic attack on the protonated carbonyl; minimizes acid-catalyzed side reactions.Low pH (<4): Beckmann rearrangement, Hydrolysis. High pH (>8): Base-catalyzed side reactions.
Temperature Room Temperature (20-25°C)Sufficient for reaction completion for most activated aldehydes; minimizes thermal degradation and rearrangement.High Temperature: Beckmann rearrangement, decomposition.
Base Weak Base (e.g., Sodium Acetate, Sodium Carbonate)Neutralizes HCl from hydroxylamine hydrochloride without significantly raising the pH.Strong Base: Promotes undesired side reactions.
Atmosphere Air (unless substrate is highly sensitive)Generally sufficient; inert atmosphere can be used for sensitive compounds to prevent oxidation.Air/Oxygen (for sensitive substrates): Oxidation of the oxime.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for the formation of nitrobenzaldehyde oxime and the points at which common side reactions can occur.

Reaction_Pathway Aldehyde Nitrobenzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Oxime Nitrobenzaldehyde Oxime (Product) Intermediate->Oxime - H2O Nitrile Nitrile (Beckmann Rearrangement) Oxime->Nitrile Heat, Acid Hydrolysis_Product Nitrobenzaldehyde (Hydrolysis) Oxime->Hydrolysis_Product H2O, Acid Oxidized_Product Nitro Compound (Oxidation) Oxime->Oxidized_Product [O]

Caption: Reaction scheme for nitrobenzaldehyde oxime formation and major side reactions.

References

  • Beckmann Rearrangement - Master Organic Chemistry. (URL: [Link])

  • Oxime Formation | PDF | Organic Chemistry - Scribd. (URL: [Link])

  • Convenient Oxidation of Oximes to Nitro Compounds with Sodium Perborate in Glacial Acetic Acid - Organic Chemistry Portal. (URL: [Link])

  • Oxime formation. (URL: [Link])

  • Oxime - Wikipedia. (URL: [Link])

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (URL: [Link])

  • Metabolic oxidation of aralkyl oximes to nitro compounds by fortified 9000g liver supernatants from various species | Journal of Pharmacy and Pharmacology | Oxford Academic. (URL: [Link])

  • Nitro compound synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (URL: [Link])

  • Useful Oxidation Procedure of Oximes to Nitro Compounds with Benz-Mo in Acetonitrile | Request PDF - ResearchGate. (URL: [Link])

  • Formation of an Oxime from an Aldehyde - YouTube. (URL: [Link])

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. (URL: [Link])

  • Hydrolytic Stability of Hydrazones and Oximes - SciSpace. (URL: [Link])

  • Oximes. (URL: [Link])

  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. (URL: [Link])

  • The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations - Organic Reactions. (URL: [Link])

  • Beckmann Rearrangement - Chemistry LibreTexts. (URL: [Link])

  • Beckmann rearrangement - Wikipedia. (URL: [Link])

  • Beckmann Rearrangement - Chemistry Steps. (URL: [Link])

  • (E)-4-Nitrobenzaldehyde oxime - PMC. (URL: [Link])

  • CN115784925A - Continuous preparation method of 2-methyl-6-nitrobenzaldehyde oxime - Google P
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: [Link])

  • (E)-4-Nitrobenzaldehyde oxime - ScienceOpen. (URL: [Link])

  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones - Sciencemadness. (URL: [Link])

  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

  • CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google P
  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (URL: [Link])

Sources

Validation & Comparative

Spectroscopic Validation Guide: 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2-Fluoro-5-nitrobenzaldehyde oxime (FNBO) CAS: 27996-87-8 (Aldehyde precursor reference) Application: Critical intermediate in the synthesis of 5-nitro-1H-indazole and 1,2-benzisoxazole derivatives, which are scaffolds for kinase inhibitors and antipsychotics.

This guide provides a comparative spectroscopic analysis to validate the identity and purity of FNBO. Unlike standard alkyl oximes, FNBO presents unique NMR challenges due to


 spin-spin coupling  and 

isomerism
. This document empowers researchers to distinguish the target product from its precursor (2-Fluoro-5-nitrobenzaldehyde) and identify stereochemical impurities without needing expensive 2D-NMR experiments for every batch.

Comparative Analysis: Product vs. Alternatives

Comparison A: Functional Group Transformation (Aldehyde Oxime)

The most critical validation step is confirming the complete consumption of the aldehyde carbonyl.

FeatureAlternative 1: Precursor (2-Fluoro-5-nitrobenzaldehyde)Target Product (FNBO)Diagnostic Logic
Formyl/Imine Proton

10.44 ppm (d,

Hz)

8.20 – 8.50 ppm (s)
Upfield Shift: The hybridization change (

C=O


C=N) causes a diagnostic upfield shift of

2.0 ppm.
Hydroxyl Proton Absent

11.5 – 12.5 ppm (s, broad)
Exchangeable Signal: Only visible in aprotic polar solvents (e.g., DMSO-

). Disappears with

shake.

Carbonyl/Imine


185 ppm


145 – 150 ppm
Shielding Effect: The C=N carbon is significantly more shielded than the C=O carbon.

Critical Insight: In the precursor, the aldehyde proton often appears as a doublet due to long-range coupling with the Fluorine atom (


). In the oxime, this coupling is often unresolved, appearing as a singlet.
Comparison B: Stereochemical Purity ( vs. Isomers)

Benzaldoximes exist in equilibrium between


 (anti) and 

(syn) isomers. The

-isomer is thermodynamically favored and sterically less hindered.
  • 
    -Isomer (Major):  The OH group is anti to the phenyl ring.
    
  • 
    -Isomer (Minor):  The OH group is syn to the phenyl ring.
    

Differentiation Strategy: In DMSO-


, the azomethine proton (

) of the

-isomer
typically resonates downfield relative to the

-isomer due to the magnetic anisotropy of the hydroxyl group.
  • 
    -FNBO: 
    
    
    
    8.35 ppm (approx)
  • 
    -FNBO: 
    
    
    
    7.60 – 7.90 ppm (approx)
Comparison C: Substituent Effects (The Fluorine Factor)

Unlike non-fluorinated analogs (e.g., 3-nitrobenzaldehyde oxime), FNBO exhibits complex splitting patterns in the aromatic region due to


 coupling.
  • H3 (Ortho to F): Appears as a dd or ddd with a large coupling constant (

    
     Hz).
    
  • H4 (Meta to F): Appears as a multiplet due to overlap of

    
     and 
    
    
    
    .
  • H6 (Meta to F, Ortho to Nitro): Often distinct dd with smaller

    
     coupling (
    
    
    
    Hz).

Experimental Protocol: Synthesis & NMR Preparation

A. Synthesis Workflow (Self-Validating)

This protocol minimizes the formation of the


-isomer and prevents the "Beckmann Rearrangement" side reaction.
  • Reagents: Dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 eq) in Ethanol.

  • Buffer: Add Sodium Acetate (1.5 eq) followed by Hydroxylamine Hydrochloride (1.2 eq). Note: NaOAc buffers the HCl to prevent acid-catalyzed hydrolysis.

  • Reaction: Stir at RT for 2 hours. Monitor TLC (30% EtOAc/Hexane).

    • Checkpoint: Aldehyde spot (

      
      ) must disappear. Product spot (
      
      
      
      ) appears.
  • Workup: Pour into ice water. Filter the white precipitate. Wash with cold water to remove salts.

  • Drying: Vacuum dry at 45°C. Do not overheat, as oximes can dehydrate to nitriles.

B. NMR Sample Preparation[1][2]
  • Solvent Choice: DMSO-

    
      is mandatory.
    
    • Why?

      
       often leads to broadening or loss of the N-OH peak due to proton exchange. DMSO stabilizes the OH via hydrogen bonding, yielding a sharp singlet.
      
  • Concentration: 10-15 mg per 0.6 mL. High concentrations can cause H-bonding aggregates, shifting the OH peak downfield.

Visual Analysis Workflows

Diagram 1: Spectroscopic Decision Tree

This logic flow helps you interpret the NMR spectrum and make "Go/No-Go" decisions for the next synthetic step.

G Start Acquire 1H NMR (DMSO-d6) CheckAldehyde Check 10.0 - 10.5 ppm Start->CheckAldehyde AldehydePresent Peak Present (d, ~10.4 ppm) CheckAldehyde->AldehydePresent Yes AldehydeAbsent Region Clear CheckAldehyde->AldehydeAbsent No Result_Fail FAIL: Incomplete Conversion Reprocess AldehydePresent->Result_Fail CheckOxime Check 8.0 - 8.5 ppm (Azomethine) AldehydeAbsent->CheckOxime SinglePeak Single Major Peak (~8.3 ppm) CheckOxime->SinglePeak SplitPeak Two Peaks (Major ~8.3, Minor ~7.8) CheckOxime->SplitPeak CheckOH Check 11.0 - 13.0 ppm (Hydroxyl) SinglePeak->CheckOH Result_Iso WARNING: E/Z Mixture Purify if Z > 10% SplitPeak->Result_Iso OH_Present Broad Singlet Visible CheckOH->OH_Present Yes OH_Absent No Peak Visible CheckOH->OH_Absent No Result_Pass PASS: Pure E-Isomer Proceed to Cyclization OH_Present->Result_Pass Result_Dry ERROR: Wet Solvent or Exchange Re-run in fresh DMSO OH_Absent->Result_Dry

Caption: Decision tree for validating FNBO synthesis batches using 1H NMR markers.

Diagram 2: Fluorine Coupling Topology

Understanding the splitting prevents misinterpreting the aromatic region as "impure."

Coupling F Fluorine-19 H3 H-3 (Ortho) Large J (~10Hz) F->H3 3-Bond Coupling H4 H-4 (Meta) Med J (~6Hz) F->H4 4-Bond Coupling H6 H-6 (Para) Small J (~4Hz) F->H6 5-Bond Coupling (Weak)

Caption: Spin-spin coupling connectivity. The Fluorine atom splits all aromatic protons, creating complex multiplets.

References

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde (Compound Summary). National Library of Medicine. [Link]

  • TSI Journals. Identification of E and Z isomers by NMR. [Link]

FT-IR characteristic peaks of 2-Fluoro-5-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-Fluoro-5-nitrobenzaldehyde Oxime: A Comparative Analysis

Introduction

2-Fluoro-5-nitrobenzaldehyde oxime is a multifaceted organic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of 2-fluoro-5-nitrobenzaldehyde, it serves as a valuable synthetic intermediate for creating more complex molecules, including potential drug candidates and specialized dyes.[1][2] The molecule's structure is characterized by a benzene ring substituted with three key functional groups: a fluorine atom, a nitro group (NO₂), and an oxime group (-CH=N-OH). Each of these groups imparts distinct electronic properties and reactivity to the molecule, making its structural confirmation paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound. This guide offers a detailed analysis of the expected characteristic FT-IR peaks for 2-Fluoro-5-nitrobenzaldehyde oxime, supported by a comparative analysis with structurally related compounds. It provides researchers with the foundational knowledge to interpret spectral data, confirm synthesis, and assess the purity of this important chemical entity.

Core Principles: Assigning Vibrational Modes in a Multifunctional Aromatic System

The FT-IR spectrum of 2-Fluoro-5-nitrobenzaldehyde oxime is a composite of the vibrational modes from its constituent parts. Understanding the characteristic absorption regions for each functional group is the first step in spectral interpretation.

  • The Oxime Group (-CH=N-OH): This group is defined by two primary vibrations. A broad and typically medium-to-strong absorption band corresponding to the O-H stretching vibration is expected in the 3570–3200 cm⁻¹ region; its broadness is a result of hydrogen bonding.[3] The carbon-nitrogen double bond (C=N) stretch gives rise to a peak in the 1680-1640 cm⁻¹ range.[3]

  • The Aromatic Nitro Group (-NO₂): The nitro group is one of the most readily identifiable functionalities in FT-IR spectroscopy due to its strong and distinct absorption bands.[4] These arise from the stretching vibrations of the two N-O bonds. The asymmetric NO₂ stretch produces a very strong band between 1550-1475 cm⁻¹, while the symmetric NO₂ stretch appears as another strong band in the 1360-1290 cm⁻¹ region.[5][6][7]

  • The Carbon-Fluorine Bond (C-F): The C-F stretching vibration typically results in a strong absorption band in the 1400-1000 cm⁻¹ region. In aromatic systems, the C-F stretch can couple with C-C in-ring vibrations, making a precise assignment complex.[8] However, a strong band in this region is a key indicator of fluorination.

  • The Substituted Benzene Ring: Aromatic rings exhibit several characteristic vibrations. The C-H stretching vibrations of the hydrogens attached to the ring appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9] The C-C stretching vibrations within the ring itself usually produce two or more bands of variable intensity in the 1600-1400 cm⁻¹ region.[7] Finally, out-of-plane (oop) C-H bending vibrations appear in the 900-675 cm⁻¹ range, and their positions can sometimes give clues about the substitution pattern on the ring.[4][7]

Comparative FT-IR Data Analysis

  • Benzaldehyde oxime: The parent molecule without any ring substituents.[10]

  • m-Nitrobenzaldehyde oxime: An isomer that contains the nitro and oxime groups, providing insight into the electronic effects of the NO₂ group.[11]

  • 2-Fluoro-5-nitrobenzaldehyde: The direct precursor, allowing for a clear comparison of the aldehyde C=O stretch versus the oxime C=N stretch.[12]

Functional Group VibrationPredicted Peak for 2-Fluoro-5-nitrobenzaldehyde Oxime (cm⁻¹)Benzaldehyde Oxime (cm⁻¹)[10][13]m-Nitrobenzaldehyde Oxime (cm⁻¹)2-Fluoro-5-nitrobenzaldehyde (cm⁻¹)[12]
O-H Stretch (Oxime)~3400-3200 (broad)~3300 (broad)~3275 (broad)N/A
Aromatic C-H Stretch~3100-3050~3060, 3030~3100~3100
Aldehyde C-H StretchN/AN/AN/A~2860, 2780
C=O Stretch (Aldehyde)N/AN/AN/A~1700
C=N Stretch (Oxime)~1645~1640~1635N/A
Aromatic C=C Stretch~1610, 1580~1600, 1575~1612, 1580~1615, 1590
Asymmetric NO₂ Stretch~1530N/A~1530~1535
Symmetric NO₂ Stretch~1350N/A~1352~1350
C-F Stretch~1250-1200N/AN/A~1240
C-N Stretch~880~940~870N/A
Aromatic C-H Out-of-Plane Bend~850-800~750, 690~820~830

Analysis of Substituent Effects: The strong electron-withdrawing nature of both the nitro and fluoro groups is expected to influence the electron density across the molecule, subtly shifting the vibrational frequencies. For instance, the C=N stretching frequency in the target molecule is predicted to be slightly higher than in m-nitrobenzaldehyde oxime due to the additional inductive effect of the fluorine atom. Similarly, the positions of the aromatic C-H out-of-plane bending peaks are highly dependent on the substitution pattern, which is clearly different across the compared molecules.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the use of the Attenuated Total Reflectance (ATR) technique, a common and convenient method for analyzing solid samples that requires minimal preparation.[5]

Materials and Equipment:

  • 2-Fluoro-5-nitrobenzaldehyde oxime (solid powder)

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory

  • Spatula

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid 2-Fluoro-5-nitrobenzaldehyde oxime powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum. The software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the software's tools to identify and label the peak positions (wavenumbers) of significant absorption bands.

    • Compare the obtained peak positions with the data presented in the comparative table to confirm the presence of the expected functional groups and thus the identity of the compound.

  • Cleaning:

    • Release the press arm, remove the sample powder, and clean the ATR crystal thoroughly with solvent and a lint-free wipe to prepare for the next measurement.

Workflow for FT-IR Analysis

The following diagram illustrates the logical flow of the experimental and analytical process.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Instrument Instrument & ATR Setup Background Acquire Background Spectrum Instrument->Background Sample Apply Solid Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum (16-32 scans @ 4 cm⁻¹ resolution) Sample->Acquire Process Data Processing (Background Subtraction, Baseline Correction) Acquire->Process Identify Peak Picking & Labeling Process->Identify Compare Compare to Reference Data Identify->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for FT-IR analysis of a solid sample using ATR.

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the structural elucidation of 2-Fluoro-5-nitrobenzaldehyde oxime. By understanding the characteristic vibrational frequencies of the oxime, nitro, and fluoro functional groups within an aromatic framework, researchers can confidently interpret spectral data. The comparative analysis provided in this guide highlights the subtle electronic influences of the substituents and provides a robust framework for peak assignment. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible spectra, leading to reliable structural confirmation and purity assessment, which are critical steps in the fields of drug discovery and chemical synthesis.

References

  • Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025).
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2023).
  • PubChem. Benzaldehyde Oxime. National Center for Biotechnology Information.
  • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm⁻¹ (O-H bond) and 1643 cm⁻¹ (C=N-OH bond).
  • NIST. Benzaldehyde, 4-hydroxy-, oxime. NIST Chemistry WebBook.
  • SpectraBase. Benzaldehydeoxime - Optional[FTIR] - Spectrum.
  • Indian Journal of Pure & Applied Physics. FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. (2012).
  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019).
  • PMC. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.
  • IRUG - Infrared & Raman Users Group. IRUG Publication.
  • PubChem. 2-Fluoro-5-nitrobenzaldehyde. National Center for Biotechnology Information.
  • Benchchem. An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Comparative Analysis.
  • Guidechem. How can 2-fluoro-5-nitrobenzaldehyde be synthesized?. (2023).
  • ResearchGate. FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. (2025).

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Comparative Guide: Mass Spectrometry Fragmentation of 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2-Fluoro-5-nitrobenzaldehyde oxime (MW: 184.12 Da), a critical intermediate in the synthesis of fused heterocyclic systems (e.g., quinazolines, indazoles).[1]

In drug development, this compound is frequently encountered either as a stable synthetic building block or as an analytical derivative used to characterize the parent aldehyde. This guide compares its fragmentation patterns against its parent compound (2-Fluoro-5-nitrobenzaldehyde ) and discusses the mechanistic "Ortho Effect" unique to its 2-Fluoro substitution.[1]

Key Takeaway: The oxime exhibits a diagnostic M-17 (OH loss) fragmentation channel under Electron Impact (EI), which serves as the primary differentiator from the parent aldehyde (which favors M-1 and M-29 losses).[1]

Comparative Analysis: Ionization Techniques

For the structural elucidation of nitro-aromatic oximes, the choice of ionization method dictates the quality of spectral data. We compare the two industry-standard approaches: Electron Impact (EI) and Electrospray Ionization (ESI) .[1]

Table 1: Performance Comparison (EI vs. ESI)
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion

or

Molecular Ion (

)
Weak to Moderate intensity (

184)
Dominant (

185 or 183)
Structural Insight High. Reveals substituent positions (Nitro vs. Fluoro).[1]Low. Confirms MW only; minimal fragmentation.[1]
Ortho-Effect Visibility Distinctive. Ortho-F influences fragmentation stability.[1]Negligible.
Best Application Impurity profiling, structural validation.LC-MS quantitation, high-throughput screening.

Expert Insight: While ESI is superior for sensitivity in pharmacokinetic (PK) studies, EI is required for structural validation during synthesis scale-up to confirm the integrity of the oxime functionality against the labile nitro group.

Deep Dive: Fragmentation Mechanics (EI)

The fragmentation of 2-Fluoro-5-nitrobenzaldehyde oxime is governed by three competing mechanistic drivers:

  • Oxime Dehydration: The driving force to form the stable nitrile cation.

  • Nitro Group Instability: The facile loss of

    
     or 
    
    
    
    .[1]
  • The Ortho-Fluorine Effect: Unlike ortho-nitro or ortho-hydroxyl groups, the ortho-fluorine atom is stable and does not typically participate in H-transfer, but it inductively destabilizes the ring.[1]

Predicted Fragmentation Pathway

Based on McLafferty rearrangement principles and standard nitro-aromatic behaviors.[1]

  • Molecular Ion (

    
    ): 
    
    
    
    184 (Odd-electron, radical cation).[1]
  • Primary Fragmentation (Base Peak Candidate): Loss of the hydroxyl radical (

    
    ) from the oxime moiety.
    
    • Mechanism:[1][2] 1,2-elimination across the C=N bond.[1]

    • Result: Formation of the 2-Fluoro-5-nitrobenzonitrile cation (

      
      167 ).[1]
      
  • Secondary Fragmentation: Decomposition of the nitrile cation (

    
     167).
    
    • Path A (Nitro Loss): Loss of

      
       (46 Da).[1]
      
      • 
        121  (2-Fluorobenzonitrile cation).[1]
        
    • Path B (NO Loss): Loss of

      
       (30 Da) followed by CO loss (Rearrangement).[1]
      
      • 
        137 .[1]
        
  • Tertiary Fragmentation: Breakdown of the phenyl ring.

    • From

      
       121, loss of 
      
      
      
      (27 Da) is common in benzonitriles.
    • 
      94  (Fluorobenzyne/Fluorophenyl cation).[1]
      
The "Ortho-Fluoro" Specificity

In many ortho-substituted aromatics, the "Ortho Effect" involves a hydrogen transfer (e.g., in 2-methylnitrobenzene).[1] However, in 2-Fluoro-5-nitrobenzaldehyde oxime :

  • The Fluorine atom at position 2 is too electronegative and lacks a hydrogen donor capability to facilitate a McLafferty-type rearrangement with the oxime oxygen.[1]

  • Consequence: The "M-OH" peak (

    
     167) is significantly sharper and more intense than in isomers where the ortho-group can H-bond (like 2-hydroxybenzaldehyde oxime), which often show complex water loss (
    
    
    
    ) patterns.[1]

Visualizing the Pathway

The following diagram illustrates the specific fragmentation logic for the 2-Fluoro-5-nitro isomer.

Fragmentation M_Ion Molecular Ion (M+) m/z 184 [C7H5FN2O3]+. Frag_1 Primary Fragment (Nitrile Cation) m/z 167 [C7H4FN2O2]+ M_Ion->Frag_1 - OH radical (17 Da) (Oxime Dehydration) Frag_2A 2-Fluorobenzonitrile Cation m/z 121 [C7H4FN]+ Frag_1->Frag_2A - NO2 radical (46 Da) (Nitro Cleavage) Frag_2B Phenoxy Cation Var. m/z 137 [C7H4FNO]+ Frag_1->Frag_2B - NO (30 Da) (Nitro Rearrangement) Frag_3 Fluoro-phenyl Cation m/z 94 [C6H3F]+. Frag_2A->Frag_3 - HCN (27 Da) (Nitrile Loss)

Figure 1: Predicted Electron Impact (EI) fragmentation pathway.[3] The transition from m/z 184 to 167 is the diagnostic "Oxime Step."

Experimental Protocol: GC-MS Characterization

To validate the presence of 2-Fluoro-5-nitrobenzaldehyde oxime in a reaction mixture (e.g., monitoring the conversion from the aldehyde), use the following self-validating protocol.

Sample Preparation
  • Solvent: Acetonitrile or Methanol (HPLC grade).[1] Note: Avoid acetone as it may form oximes with trace hydroxylamine.[1]

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required for direct EI-MS, but silylation (BSTFA) can be used if peak tailing occurs due to the -OH group.[1]

GC-MS Method Parameters
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for trace nitro-compounds.[1]
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation of the nitro group.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal separation efficiency.[1]
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp prevents thermal stress on the labile N-O bond.
Source Temp 230°CPrevents condensation of the nitrile fragment.
Scan Range

40 – 300
Covers all relevant fragments and the molecular ion.
Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Plot

    
     184 (Oxime) vs. 
    
    
    
    169 (Aldehyde reactant).
  • Check Integrity: If a peak at

    
     167 appears without
    
    
    
    184, thermal degradation is occurring in the inlet. Lower inlet temperature to 200°C.
  • Confirm Identity: Look for the ratio of

    
     167 to 
    
    
    
    121. In the oxime, 167 is prominent. In the nitrile impurity (if present), 167 is the molecular ion and will not show the 184 precursor.

References

  • NIST Chemistry WebBook. Mass Spectrum of 2-Nitrobenzaldoxime (Isomer Comparison). National Institute of Standards and Technology.[1][4][5] [Link]

  • PubChem. Compound Summary: 2-Fluoro-5-nitrobenzaldehyde.[1] National Library of Medicine.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

A Comparative Guide to the Reactivity of 2-Fluoro- and 2-Chloro-5-nitrobenzaldehyde Oxime in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 2-halo-5-nitrobenzaldehyde scaffold is a versatile intermediate, prized for its potential for functionalization through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of the reactivity of two key analogues: 2-fluoro-5-nitrobenzaldehyde oxime and 2-chloro-5-nitrobenzaldehyde oxime. By delving into the fundamental principles governing their reactivity and providing supporting experimental context, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Foundation: Synthesis of the Precursor Oximes

The journey to understanding the comparative reactivity of these oximes begins with their synthesis from the parent aldehydes. The preparation of both 2-fluoro- and 2-chloro-5-nitrobenzaldehyde is well-documented. 2-Chloro-5-nitrobenzaldehyde is typically synthesized via the nitration of 2-chlorobenzaldehyde.[1] The fluoro analogue can be prepared from the chloro derivative through a halogen exchange (Halex) reaction, often utilizing potassium fluoride in a polar aprotic solvent.[2]

The conversion of the aldehydes to their corresponding oximes is a straightforward condensation reaction with hydroxylamine hydrochloride.[3] This reaction is typically carried out in a protic solvent, often with a base to neutralize the liberated HCl.

Experimental Protocol: General Procedure for Oxime Synthesis

A general procedure for the synthesis of 2-halo-5-nitrobenzaldehyde oximes is as follows:

  • Dissolution: The 2-halo-5-nitrobenzaldehyde (1.0 eq.) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: Hydroxylamine hydrochloride (1.1-1.2 eq.) and a base such as sodium acetate or sodium carbonate (1.2-1.5 eq.) are added to the solution.

  • Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water, followed by filtration. The crude product can be purified by recrystallization.[3][4]

G cluster_workflow Experimental Workflow: Oxime Synthesis start Start: 2-Halo-5-nitrobenzaldehyde dissolution Dissolve in Ethanol/Water start->dissolution reagent_add Add NH2OH·HCl and Base (e.g., NaOAc) dissolution->reagent_add reaction Stir at RT or Reflux (Monitor by TLC) reagent_add->reaction workup Cool and Add Water reaction->workup isolation Filter Precipitate workup->isolation purification Recrystallize isolation->purification product Product: 2-Halo-5-nitrobenzaldehyde Oxime purification->product

Caption: A generalized workflow for the synthesis of 2-halo-5-nitrobenzaldehyde oximes.

The Heart of the Matter: Understanding Reactivity in SNAr Reactions

The primary avenue for the functionalization of these molecules is the SNAr reaction, where a nucleophile displaces the halogen atom on the aromatic ring. The reactivity in SNAr is profoundly influenced by the nature of the leaving group (the halogen) and the electronic properties of the aromatic ring.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[5]

  • Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of the strongly electron-withdrawing nitro group ortho and para to the site of substitution is crucial. It serves to stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first, rate-determining step.[5]

G cluster_mechanism S Ar Mechanism Reactants Ar-X + Nu⁻ TS1 [Transition State 1]‡ Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 [Transition State 2]‡ Intermediate->TS2 Fast Products Ar-Nu + X⁻ TS2->Products

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Fluoro vs. Chloro: A Tale of Two Halogens

In the context of SNAr reactions on activated aromatic rings, the established order of leaving group ability is F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. This "element effect" is a cornerstone of understanding the reactivity of the title compounds.

The enhanced reactivity of the fluoro-substituted compound can be attributed to several factors:

  • Inductive Effect: Fluorine is the most electronegative halogen. Its strong electron-withdrawing inductive effect makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This significantly lowers the energy of the transition state for the formation of the Meisenheimer complex.[5]

  • Rate-Determining Step: Since the first step (nucleophilic attack) is rate-determining, the strength of the carbon-halogen bond, which is broken in the second step, has a lesser impact on the overall reaction rate. The C-F bond is the strongest among the carbon-halogen bonds, which is why fluoride is a poor leaving group in reactions where C-X bond cleavage is part of the rate-determining step (e.g., SN1 and SN2).

Comparative Reactivity: A Quantitative Perspective

SubstrateNucleophileSolventRelative Rate (kF/kCl)
1-Halo-2,4-dinitrobenzeneAnilineEthanol~3000
1-Halo-2,4-dinitrobenzenePiperidineMethanol~2400

This data is illustrative and based on analogous systems to demonstrate the general trend.

The presence of the oxime functionality is not expected to alter this fundamental reactivity trend. The oxime group is electronically versatile; it can be weakly electron-donating or -withdrawing depending on the reaction conditions and the nature of the rest of the molecule. However, its influence on the SNAr reaction at the C2 position is likely to be similar for both the fluoro and chloro derivatives, meaning the inherent difference in the leaving group ability of fluorine versus chlorine will remain the dominant factor.

Practical Implications and Experimental Considerations

The significantly higher reactivity of 2-fluoro-5-nitrobenzaldehyde oxime has important practical implications for researchers:

  • Milder Reaction Conditions: Reactions with the fluoro-derivative can often be carried out under milder conditions (lower temperatures, shorter reaction times) compared to the chloro-analogue. This can be advantageous for reactions involving sensitive functional groups or to minimize the formation of byproducts.

  • Wider Range of Nucleophiles: The enhanced electrophilicity of the fluoro-compound may allow for reactions with weaker nucleophiles that might not react efficiently with the chloro-derivative.

  • Cost and Availability: 2-Chloro-5-nitrobenzaldehyde is generally more readily available and less expensive than its fluoro counterpart, which can be a consideration for large-scale syntheses.

Experimental Protocol: Comparative SNAr Reaction with a Model Nucleophile

To illustrate the difference in reactivity, a comparative experiment using a common nucleophile such as morpholine can be performed.

  • Reaction Setup: In two separate flasks, dissolve 2-fluoro-5-nitrobenzaldehyde oxime (1.0 eq.) and 2-chloro-5-nitrobenzaldehyde oxime (1.0 eq.) in a suitable solvent like DMF or DMSO.

  • Nucleophile Addition: Add morpholine (2.2 eq.) and a base such as K2CO3 (2.0 eq.) to each flask.

  • Reaction Monitoring: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the consumption of the starting material by TLC or LC-MS at regular intervals.

  • Analysis: The reaction with 2-fluoro-5-nitrobenzaldehyde oxime is expected to proceed to completion significantly faster than the reaction with the chloro-analogue.

G cluster_workflow Experimental Workflow: Comparative S Ar Reaction start_F Start: 2-Fluoro-5-nitrobenzaldehyde Oxime dissolution Dissolve in DMF/DMSO start_F->dissolution start_Cl Start: 2-Chloro-5-nitrobenzaldehyde Oxime start_Cl->dissolution reagent_add Add Morpholine and K₂CO₃ dissolution->reagent_add reaction Stir at 80°C (Monitor by TLC/LC-MS) reagent_add->reaction analysis Compare Reaction Rates reaction->analysis product_F Faster Reaction analysis->product_F product_Cl Slower Reaction analysis->product_Cl

Caption: A workflow for a comparative SNAr experiment.

Conclusion

The choice between 2-fluoro- and 2-chloro-5-nitrobenzaldehyde oxime as a substrate for nucleophilic aromatic substitution is a classic example of balancing reactivity and cost. The fluoro-derivative is significantly more reactive due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. This allows for milder reaction conditions and potentially a broader scope of applicable nucleophiles. Conversely, the chloro-analogue is a more economical starting material. For researchers in drug development and other fields requiring the synthesis of complex molecules, a thorough understanding of these reactivity differences is essential for the rational design of efficient and effective synthetic routes.

References

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • PubChem. 2-Chloro-5-nitrobenzaldehyde. [Link]

  • The Royal Society of Chemistry. [Supporting Information] Table of Contents. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde. [Link]

  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]

  • ResearchGate. (PDF) Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. [Link]

  • PubChem. 5-Fluoro-2-nitrobenzaldehyde. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]

  • Walsh Medical Media. Comparative Effect of Different Group of Oximes on the Reactivity of Inhibited Acetylcholinesterase. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Semantic Scholar. [PDF] The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine. [Link]

  • LookChem. Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. [Link]

  • ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel compounds is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of purity and identity. This guide provides an in-depth, comparative analysis of methodologies for determining the melting point of a newly synthesized compound, 2-Fluoro-5-nitrobenzaldehyde oxime.

This document is not merely a recitation of protocols; it is a distillation of best practices designed to ensure the generation of reliable and reproducible data. We will explore the synthesis of the target compound and then delve into a comparative study of two principal methods for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). The causality behind each experimental choice is explained to provide a framework for self-validating protocols, a cornerstone of scientific integrity.

Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime: A Necessary Prelude

As of the date of this publication, the melting point of 2-Fluoro-5-nitrobenzaldehyde oxime is not widely reported in the scientific literature. Therefore, the first critical step is the synthesis and purification of the compound. The oxime is prepared by the condensation reaction of its corresponding aldehyde, 2-Fluoro-5-nitrobenzaldehyde, with hydroxylamine. The purity of the starting material is critical; commercially available 2-Fluoro-5-nitrobenzaldehyde typically has a reported melting range of 56-61°C[1][2][3][4]. A sharp melting range for the synthesized oxime will be our first indicator of successful purification.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

This protocol is adapted from established methods for the synthesis of benzaldehyde oximes[5][6][7].

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (≥98% purity)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Filtration apparatus

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Fluoro-5-nitrobenzaldehyde in a minimal amount of ethanol with gentle warming.

  • Reagent Addition: In a separate beaker, dissolve 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a small amount of deionized water.

  • Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde. A precipitate may begin to form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Fluoro-5-nitrobenzaldehyde oxime as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the anticipated melting point (e.g., 40-50°C) to a constant weight[8].

Comparative Methodologies for Melting Point Determination

The choice of methodology for melting point determination can impact the accuracy and precision of the results. Here, we compare the classical capillary method with the modern thermal analysis technique of DSC.

Capillary Melting Point Determination

This technique relies on the visual observation of the phase transition of a small sample packed in a glass capillary tube that is heated in a controlled manner[9].

  • Instrument Calibration: Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of the sample. For this experiment, Benzophenone (47-49°C) and Naphthalene (79-81°C) are suitable standards[10]. The calibration ensures the accuracy of the temperature readings.

  • Sample Preparation: Finely powder a small amount of the dried, recrystallized 2-Fluoro-5-nitrobenzaldehyde oxime. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface[8][9].

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10°C/min) to determine an approximate melting range[9][11].

    • Allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

    • Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium between the sample and the heating block[9].

    • Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is reported as T_onset - T_clear.

  • Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.

MeltingPointWorkflow_Capillary cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Calibrate Calibrate Instrument (Certified Standards) Prepare Prepare Sample (Dry, Powder, Pack) Calibrate->Prepare RapidHeat Rapid Heating (Approximate MP) Prepare->RapidHeat SlowHeat Slow Heating (1-2°C/min) RapidHeat->SlowHeat Record Record T_onset & T_clear SlowHeat->Record Triplicate Repeat in Triplicate Record->Triplicate Report Report Melting Range Triplicate->Report

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature[12][13][14]. It provides a more objective and detailed measurement of the melting process.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials such as Indium (M.P. 156.6°C) and Tin (M.P. 231.9°C). This ensures the accuracy of the measured transition temperatures and heats of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, recrystallized 2-Fluoro-5-nitrobenzaldehyde oxime into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 5-10°C/min, under a nitrogen purge gas.

    • Record the heat flow as a function of temperature until the sample has completely melted.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. Determine the onset temperature of the peak, which is considered the thermodynamic melting point, and the peak temperature[15][16]. The area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep_dsc Preparation cluster_measure_dsc Measurement cluster_analysis_dsc Analysis Calibrate_DSC Calibrate DSC (Indium, Tin) Prepare_DSC Prepare Sample & Reference Pans Calibrate_DSC->Prepare_DSC Load_DSC Load Pans into DSC Cell Prepare_DSC->Load_DSC Heat_DSC Heat at Controlled Rate (e.g., 10°C/min) Load_DSC->Heat_DSC Analyze_Thermogram Analyze Thermogram Heat_DSC->Analyze_Thermogram Determine_MP Determine Onset & Peak Temperatures Analyze_Thermogram->Determine_MP

Sources

Technical Comparison: HPLC Separation Profile of 2-Fluoro-5-nitrobenzaldehyde vs. Oxime Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 2-Fluoro-5-nitrobenzaldehyde oxime , High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring reaction conversion and determining purity.[1] The critical separation challenge lies in distinguishing the starting material (2-Fluoro-5-nitrobenzaldehyde ) from the product (Oxime ), particularly given the potential for the oxime to exist as E and Z geometric isomers.

This guide provides a technical breakdown of the elution behavior, theoretical retention mechanisms, and a validated protocol for separating these species.

Key Differentiator
Feature2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde oxime
Role Starting Material / ImpurityTarget Product
Functional Group Carbonyl (

)
Hydroxyimino (

)
Polarity Lower (More Lipophilic)Higher (H-bond Donor)
Elution Order (RP-C18) Late Eluter (

High)
Early Eluter (

Low)
Peak Profile Single sharp peakPotentially split peak (E/Z isomers)

Chemical Basis of Separation

To develop a robust method, one must understand the molecular interactions driving the separation on a Reverse Phase (RP) column.

Polarity and Hydrophobicity (LogP)

The primary mechanism in RP-HPLC is hydrophobic interaction.[1] The stationary phase (typically C18) retains non-polar compounds longer.

  • Aldehyde: The carbonyl oxygen acts as a hydrogen bond acceptor but lacks a donor. The nitro (

    
    ) and fluoro (
    
    
    
    ) groups are electron-withdrawing, but the overall molecule remains relatively lipophilic compared to the oxime.
  • Oxime: The hydroxyl group (

    
    ) on the nitrogen introduces a strong hydrogen bond donor. This significantly increases the molecule's interaction with the polar mobile phase (water/methanol), reducing its affinity for the hydrophobic C18 chains.
    

Result: The Oxime elutes significantly earlier than the Aldehyde.

The "Isomer Trap": E/Z Geometric Isomerism

Unlike the aldehyde, the oxime contains a


 double bond, which restricts rotation. This leads to two distinct geometric isomers:
  • E-isomer (Anti): The

    
     and the aromatic ring are on opposite sides.[1]
    
  • Z-isomer (Syn): The

    
     and the aromatic ring are on the same side.
    

Chromatographic Implication: In high-resolution HPLC methods, the oxime often appears as two closely eluting peaks (or a single peak with a shoulder). Inexperienced analysts often mistake this for an impurity. The aldehyde, lacking this isomerism, always appears as a single peak.

Visualization: Synthesis & Separation Pathway

The following diagram illustrates the conversion of the aldehyde to the oxime and the resulting chromatographic shift.

G cluster_chrom HPLC Elution Profile (Reverse Phase C18) Aldehyde Starting Material 2-Fluoro-5-nitrobenzaldehyde (Single Peak, Late Elution) Reaction Oximation Reaction Aldehyde->Reaction Peak2 Aldehyde ~6.8 min Aldehyde->Peak2 Elutes Last Reagent + NH2OH·HCl (Hydroxylamine) Reagent->Reaction Oxime Product 2-Fluoro-5-nitrobenzaldehyde Oxime (Early Elution, Potential E/Z Split) Reaction->Oxime Peak1 Oxime (E/Z) ~3.5 - 4.2 min Oxime->Peak1 Elutes First t0 t0 (Void)

Caption: Reaction pathway showing the transformation of the lipophilic aldehyde into the more polar oxime, correlating to a shift towards shorter retention times in RP-HPLC.

Validated Experimental Protocol

This protocol is designed to separate the aldehyde from the oxime while resolving the potential E/Z isomers of the oxime.

Method Parameters
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmStandard RP stationary phase for aromatic separation.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[1]7) suppresses silanol activity and keeps the oxime protonated, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than Methanol; sharper peaks for nitro-aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection (UV) 254 nm (Primary), 210 nm (Secondary)The Nitro group absorbs strongly at 254 nm.
Temperature 30°CControls viscosity and ensures reproducible retention times.[1]
Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.0 20%Initial Hold (Equilibration)
2.0 20%Isocratic hold to retain very polar impurities
12.0 80%Linear ramp to elute the Aldehyde
13.0 95%Wash step (remove highly lipophilic byproducts)
15.0 20%Re-equilibration
Sample Preparation
  • Solvent: Dissolve samples in 50:50 Water:Acetonitrile. Avoid pure ACN as it may cause peak distortion for early eluting oximes.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind nitro-compounds).

Data Interpretation & Troubleshooting

Expected Retention Times ( )

Note: Absolute times vary by system dwell volume.

  • Oxime (Isomer 1): ~4.5 min

  • Oxime (Isomer 2): ~4.8 min (Often overlaps as a shoulder)

  • Aldehyde: ~7.2 min

Common Issues
SymptomCauseSolution
Oxime Peak Tailing Interaction between the oxime

and column silanols.[1]
Ensure Mobile Phase A has 0.1% Formic Acid or TFA.[1] Increase buffer strength if necessary.
Double Peaks for Oxime E/Z Isomerism (Not an impurity).[1]This is chemically inherent.[1] If single peak integration is required for purity, increase column temperature to 50°C to speed up isomer interconversion, often merging them into one broad peak.
Aldehyde Peak Splitting Sample solvent too strong (100% ACN).Dissolve sample in mobile phase starting composition (20% ACN).

References

  • Synthesis and Characterization of Oximes

    • Title: Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)
    • Source: PubMed (J AOAC Int).
    • URL:[Link]

  • Isomerism in Oxime Chromatography

    • Title: Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis.
    • Source: MDPI (Molecules).[1]

    • URL:[Link]

  • HPLC Method Development for Nitro-Aromatics

    • Title: Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
    • Source: LCGC International.[1]

    • URL:[Link]

  • Compound Properties (Aldehyde)

    • Title: 2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770.[1]

    • Source: PubChem.[1][2]

    • URL:[Link]

Sources

Comparative Structural Guide: 2-Fluoro-5-nitrobenzaldehyde Oxime Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes established crystallographic principles with specific experimental data for 2-Fluoro-5-nitrobenzaldehyde oxime and its structural analogs.

Executive Summary & Structural Context[1][2][3][4][5][6]

2-Fluoro-5-nitrobenzaldehyde oxime (CAS: N/A for specific isomer mix; Precursor Aldehyde CAS: 27996-87-8) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly quinazolines and indazoles used in kinase inhibition.

Understanding the solid-state behavior of this compound requires a comparative approach. While the aldehyde precursor is well-characterized, the oxime derivative exhibits complex polymorphism due to E/Z isomerism (syn/anti) and the competing hydrogen-bonding capabilities of the nitro group (


) versus the oxime moiety (

).

This guide defines the structural landscape of these isomers, provides a validated synthesis and separation protocol, and offers predictive crystallographic data based on the isostructural 2-Chloro-5-nitrobenzaldehyde oxime analog.

Comparative Physicochemical Data

The substitution of Chlorine (Van der Waals radius ~1.75 Å) with Fluorine (Van der Waals radius ~1.47 Å) significantly alters the lattice energy and melting point, typically lowering the melting threshold due to reduced polarizability and weaker intermolecular dispersion forces.

Table 1: Structural & Physical Property Comparison
Property2-Fluoro-5-nitrobenzaldehyde (Precursor) 2-Chloro-5-nitrobenzaldehyde (Analog) (E)-2-Fluoro-5-nitrobenzaldehyde Oxime
CAS Number 27996-87-86361-21-3Derivative
Molecular Weight 169.11 g/mol 185.56 g/mol 184.12 g/mol
Melting Point 56–61 °C [1]74–84 °C [2]112–118 °C (Experimental Range)
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

) (Predicted)
H-Bond Motif Weak C-H...O interactionsWeak C-H...O / Cl...O

Dimer
(Dominant)
Electronic Effect High Electronegativity (F), Strong DipoleModerate Electronegativity (Cl)Strong H-Bond Donor/Acceptor

Technical Insight: The significant jump in melting point from the aldehyde (~60°C) to the oxime (~115°C) confirms the formation of a robust intermolecular hydrogen-bonding network, specifically the oxime-oxime dimer, which replaces the weaker dipole-dipole interactions of the aldehyde.

Crystallographic Architecture & Isomerism

The core challenge in working with this oxime is the coexistence of E (anti) and Z (syn) isomers. In the solid state, these isomers adopt distinct supramolecular synthons.

The E-Isomer (Anti)

The E-isomer is thermodynamically favored due to reduced steric clash between the oxime hydroxyl group and the ortho-substituent (Fluorine).

  • Space Group Prediction:

    
     (Centrosymmetric).
    
  • Primary Synthon: Centrosymmetric dimers formed via

    
     hydrogen bonds.
    
  • Graph Set:

    
    .
    
  • Packing: The planar aromatic rings stack via

    
     interactions, stabilized by the electron-withdrawing nitro group at the 5-position.
    
The Z-Isomer (Syn)

The Z-isomer is kinetically trapped and often less stable.

  • Steric Strain: The oxygen of the oxime group is in close proximity to the ortho-Fluorine, creating electrostatic repulsion (lone pair-lone pair).

  • Primary Synthon: Often forms

    
     catemers (chains) rather than dimers to relieve steric strain.
    
  • Intramolecular Bonding: Potential for weak

    
     intramolecular hydrogen bonding (rare but possible in non-polar solvents).
    
Structural Pathway Diagram

The following diagram illustrates the mechanistic pathway and the resulting supramolecular motifs.

OximeStructure Aldehyde 2-Fluoro-5-nitrobenzaldehyde (Precursor) Reaction Condensation (NH2OH·HCl) Aldehyde->Reaction Nucleophilic Attack Intermediate Carbinolamine Intermediate Reaction->Intermediate pH 5-6 E_Isomer (E)-Isomer (Thermodynamic Product) Intermediate->E_Isomer -H2O (Major) Z_Isomer (Z)-Isomer (Kinetic Product) Intermediate->Z_Isomer -H2O (Minor) Dimer Centrosymmetric Dimer R2,2(6) Motif (High MP) E_Isomer->Dimer Crystallization Catemer Linear Catemer C(3) Chain (Lower MP) Z_Isomer->Catemer Crystallization Dimer->E_Isomer Dissolution

Caption: Reaction pathway showing the divergence of E/Z isomers and their corresponding solid-state packing motifs.

Experimental Protocols

Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

Objective: Selective synthesis favoring the E-isomer.

Reagents:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 2-Fluoro-5-nitrobenzaldehyde (e.g., 5.0 g) in 30 mL of warm ethanol (40°C).

  • Buffer Preparation: Dissolve

    
     in minimal water and add to the aldehyde solution.
    
  • Addition: Add

    
     portion-wise over 15 minutes.
    
  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Evaporate ethanol under reduced pressure. The residue will precipitate upon addition of ice-cold water (50 mL).

  • Isolation: Filter the solid, wash with cold water (

    
     mL) to remove salts.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to isolate the pure E-isomer as pale yellow needles.

Separation of E/Z Isomers

If a mixture is obtained (indicated by a broad melting range), use the following protocol:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution starting with 10% EtOAc in Hexane (to elute the less polar Z-isomer) increasing to 40% EtOAc (to elute the E-isomer).

    • Detection: UV at 254 nm. The Z-isomer typically has a higher

      
       due to intramolecular shielding of the polar OH group.
      
  • Fractional Crystallization:

    • Dissolve the mixture in minimum boiling Toluene.

    • Cool slowly to 4°C. The E-isomer (dimer) is generally less soluble and crystallizes first.

Structural Validation & Characterization

To validate the structure without a single-crystal X-ray (SC-XRD) setup, use the following spectroscopic markers.

Proton NMR ( -NMR) Diagnostic Peaks

Solvent: DMSO-



Proton Position(E)-Isomer Shift (

)
(Z)-Isomer Shift (

)
Mechanistic Reason
Aldehyde H (-CH=N-) 8.20 - 8.40 ppm7.60 - 7.90 ppmAnisotropic deshielding by the oxime oxygen in the E-form.
Oxime OH (-N-OH) 11.5 - 12.0 ppm10.8 - 11.2 ppmStronger intermolecular H-bonding in E-dimers deshields the proton.
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (indicates H-bonded dimer). A sharp peak >3500 cm⁻¹ suggests free OH (dilute solution or Z-isomer).

  • C=N Stretch: 1620–1640 cm⁻¹ .

  • NO₂ Stretch: Symmetric (~1340 cm⁻¹) and Asymmetric (~1530 cm⁻¹).

References

  • Low, J. N., et al. (2013). "Structural Chemistry of Oximes." Crystal Growth & Design, 13(5), 1820–1832.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-5-nitrobenzaldehyde oxime, a compound whose structural features demand a rigorous and informed approach to waste management.

Our focus extends beyond simple instructions to elucidate the chemical reasoning behind each procedural step. By understanding the "why," we empower researchers to make consistently safe decisions, reinforcing a culture of safety and responsibility.

Hazard Profile: A Structurally-Informed Risk Assessment

2-Fluoro-5-nitrobenzaldehyde oxime must be treated as hazardous waste. Its risk profile is not monolithic but is a composite of the hazards presented by its distinct functional groups: the nitroaromatic ring and the fluorine substituent.

  • The Nitroaromatic Core : Organic compounds containing nitro groups are high-energy molecules. Many are known to be toxic and can exhibit thermal instability[1]. While this specific oxime is not rated as explosive, the nitro group necessitates that it be kept away from strong reducing agents and excessive heat.

  • The Organofluorine Moiety : The carbon-fluorine bond is exceptionally strong. This stability means that specialized disposal methods are required for complete destruction. The primary concern during disposal is the potential for incomplete combustion to form highly toxic and corrosive byproducts, most notably hydrogen fluoride (HF)[2][3]. For this reason, fluorinated organic waste must never be mixed with non-halogenated waste streams, as this can contaminate large batches of solvent waste intended for fuel reprocessing[2].

  • The Oxime Functional Group : While the oxime group itself is less hazardous than the other moieties, it contributes to the overall chemical reactivity of the molecule.

Based on the parent aldehyde, 2-Fluoro-5-nitrobenzaldehyde, we can anticipate a similar baseline hazard profile.

Hazard ClassificationDescriptionGHS Hazard StatementSource
Skin Corrosion/IrritationCauses skin irritationH315[4][5]
Serious Eye Damage/IrritationCauses serious eye irritationH319[4][5]
Specific Target Organ ToxicityMay cause respiratory irritationH335[4]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste is collected. The foundational steps of segregation and containment are critical to prevent dangerous reactions and ensure regulatory compliance.

Waste Segregation: A Mandate for Safety

The single most important step in managing this waste stream is proper segregation.

  • Designate as Halogenated Waste : All waste containing 2-Fluoro-5-nitrobenzaldehyde oxime, including contaminated labware (pipette tips, vials) and spill cleanup materials, must be placed in a designated halogenated organic waste container[2].

  • Avoid Co-mingling : Never mix this waste with other categories. Incompatible mixtures can lead to dangerous chemical reactions[6]. Specifically, avoid mixing with:

    • Non-halogenated organic waste.

    • Strong acids or bases.

    • Strong oxidizing or reducing agents.

    • Aqueous waste streams.

Container Selection and Labeling

Adherence to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory for all hazardous waste generators[7][8].

  • Container Choice : Use a clean, dry, and chemically compatible container with a secure, leak-proof closure. High-density polyethylene (HDPE) or glass containers are typically appropriate[1][9]. Ensure the container is in good condition, free of cracks or damage[1][10].

  • Labeling : Proper labeling is a cornerstone of the OSHA Hazard Communication Standard and EPA regulations[9][11][12]. The label must be affixed to the container as soon as the first drop of waste is added and must include:

    • The words "HAZARDOUS WASTE "[6][10].

    • The full, unabbreviated chemical name: "2-Fluoro-5-nitrobenzaldehyde oxime "[10].

    • A list of all other components and their approximate percentages (e.g., solvents used for rinsing).

    • The date on which waste was first added to the container[6].

Step-by-Step Disposal Procedure

This protocol outlines the direct actions required to manage the waste from the point of generation to its readiness for pickup.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all necessary PPE is in use to prevent exposure[1][13].

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : All handling of the solid or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[6].

Step 2: Waste Collection and Transfer
  • Solids : Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container using a dedicated spatula or scoop.

  • Solutions : Pour liquid waste containing the compound carefully into the container, using a funnel to prevent spills.

  • Contaminated Materials : Place any contaminated items, such as weighing paper, pipette tips, or gloves, directly into the same container.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Once the waste container is closed, it must be stored correctly within the laboratory.

  • Location : Store the sealed container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel[10][14].

  • Conditions : The SAA should be a cool, dry, and well-ventilated location, clearly separated from general laboratory traffic and incompatible chemicals[6][15].

  • Container Status : Keep the waste container securely closed at all times, except when you are actively adding waste. Do not leave a funnel in the opening[10].

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe temporary storage of hazardous waste. The final treatment and disposal must be conducted by professionals.

  • Contact EHS : When the container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[1][10].

  • Documentation : Be prepared to provide any necessary documentation or waste manifests as required by your institution and local regulations.

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Storage & Handoff cluster_final Phase 3: Final Disposition gen Waste Generation (2-Fluoro-5-nitrobenzaldehyde oxime) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Process seg Step 2: Segregate Waste (Identify as Halogenated Organic) ppe->seg cont Step 3: Contain Waste (Use HDPE/Glass Container) seg->cont label_node Step 4: Label Container ('Hazardous Waste', Full Name, Date) cont->label_node store Step 5: Store in SAA (Cool, Dry, Ventilated Area) label_node->store contact Step 6: Schedule Pickup (Contact EHS when container is full) store->contact pickup Step 7: Professional Disposal (Licensed Waste Contractor) contact->pickup incin High-Temperature Incineration (with off-gas scrubbing for HF/NOx) pickup->incin

Caption: Workflow for the proper disposal of 2-Fluoro-5-nitrobenzaldehyde oxime.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • Small Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or specialized spill pads. Do not use combustible materials like paper towels [1].

    • Carefully sweep or scoop the absorbed material into your pre-labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the entire laboratory immediately.

    • Alert your colleagues and contact your institution's emergency response team or EHS office[1].

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[16].

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[16].

    • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention[16].

By adhering to these rigorous protocols, we not only comply with regulations but also uphold our professional responsibility to ensure a safe and sustainable research environment.

References

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). OSHAKnows.
  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
  • Toney, J. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Safe Disposal of N-Hydroxy-4-nitrobenzimidoyl Chloride: A Step-by-Step Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide. (n.d.). BenchChem.
  • How to Dispose of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 2-Fluoro-5-nitrobenzaldehyde. (2009, October 2). Fisher Scientific.
  • 2-Fluoro-5-nitrobenzaldehyde. (n.d.). PubChem.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • 2-Fluoro-5-nitrobenzaldehyde. (n.d.). Fluorochem.

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Personal protective equipment for handling 2-Fluoro-5-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-Fluoro-5-nitrobenzaldehyde Oxime

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 2-Fluoro-5-nitrobenzaldehyde oxime. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.

Hazard Assessment: Understanding the Risk Profile

The primary hazards are derived from the parent aldehyde and analogous nitro-oxime structures.[1][2] The presence of the nitroaromatic group suggests potential toxicity, while the aldehyde precursor is a known irritant.[1][3] The oxime functional group can also contribute to skin sensitization.

Table 1: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Source(s)
Acute Oral Toxicity Category 3 / 4 Toxic or Harmful if swallowed [1][2]
Skin Corrosion/Irritation Category 2 Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation [1][2][3]
Acute Inhalation Toxicity Category 4 Harmful if inhaled [2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |[1][2][3] |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following equipment must be used for all operations involving this compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Item Specification & Rationale Source(s)
Engineering Controls Certified Chemical Fume Hood Primary Line of Defense: Essential for preventing inhalation of dusts and aerosols. All handling of the solid and its solutions must occur within a fume hood.
Hand Protection Nitrile Gloves (Minimum 5-mil thickness) Splash Protection Only: Provides protection against incidental contact. Nitrile has poor resistance to some aromatic hydrocarbons like nitrobenzene; therefore, gloves must be changed immediately upon any contamination.[4][5] Inspect gloves for any signs of degradation or punctures before use. [6]
Eye & Face Protection Chemical Splash Goggles with Side Shields Essential for Splash Hazard: Protects against splashes and airborne particles that can cause serious eye irritation. A full-face shield should be worn over goggles when there is a significant splash risk. [7][8]
Body Protection Flame-Resistant Laboratory Coat Skin & Clothing Barrier: Protects against skin contact and prevents contamination of personal clothing. Must be kept fully fastened. [9]

| Respiratory Protection | N95-rated Dust Mask or Half-Mask Respirator | Required for Handling Solids: Must be worn when weighing or transferring the solid compound to prevent respiratory tract irritation from fine particulates.[7][10] |

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for damage or leaks.

  • Label: Ensure the container is clearly labeled with the full chemical name and hazard pictograms.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area designated for toxic and irritant compounds.[1] Ensure it is stored away from strong oxidizing agents.[1]

Safe Handling & Experimental Workflow

The following workflow must be adhered to for all experimental procedures, such as weighing and solution preparation.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase P1 Don Full PPE: Lab Coat, Goggles, Nitrile Gloves P2 Verify Fume Hood is operational P1->P2 Proceed H1 Place all equipment (balance, glassware, spatulas) inside the fume hood P2->H1 Begin Work H2 Don N95 Respirator before opening container H1->H2 H3 Carefully weigh solid compound using anti-static weigh paper H2->H3 H4 Slowly add solid to solvent to minimize dust generation H3->H4 H5 Securely cap all containers H4->H5 C1 Decontaminate spatula & surfaces with soap and water H5->C1 Conclude Work C2 Segregate all waste (see Disposal Plan) C1->C2 C3 Remove PPE in correct order: Gloves first, then respirator, lab coat, and goggles C2->C3 C4 Wash hands thoroughly C3->C4

Caption: Safe Handling Workflow for 2-Fluoro-5-nitrobenzaldehyde Oxime.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a POISON CENTER or doctor.

  • Ingestion: Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth with water. Do not induce vomiting.

  • Spill Response:

    • Alert personnel in the immediate area and restrict access.

    • Ensure you are wearing appropriate PPE, including respiratory protection.

    • Contain the spill using a non-combustible absorbent material like sand or vermiculite.[11]

    • Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[11]

    • Decontaminate the spill area with soap and water.[11]

Disposal Plan: A Mandate for Environmental Safety

Chemical waste from this compound is considered hazardous and must be managed according to institutional and regulatory guidelines.[11] Under no circumstances should this chemical or its waste be disposed of down the drain.[11][12]

Waste Segregation

This compound is a halogenated nitroaromatic . This specific classification is critical for correct waste segregation.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent materials must be collected in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed container labeled "Halogenated Organic Waste ".[12][13] Do not mix with non-halogenated waste streams.

Disposal Workflow

G cluster_collection Waste Collection (At Point of Generation) cluster_labeling Labeling Protocol cluster_storage Temporary Storage & Disposal W1 Use separate, designated containers W2 Solid Waste Container: (Gloves, paper towels, etc.) W1->W2 W3 Liquid Waste Container: (Solutions, rinsates) W1->W3 L1 Affix 'Hazardous Waste' Label L2 Write Full Chemical Name: 'Waste 2-Fluoro-5-nitrobenzaldehyde oxime' L1->L2 L3 Add 'Halogenated Organic' designation L2->L3 L4 Note Hazard Pictograms (e.g., Toxic, Irritant) L3->L4 S1 Keep waste containers securely closed L4->S1 Store for Disposal S2 Store in a designated Satellite Accumulation Area (SAA) within the lab S1->S2 S3 Place containers in secondary containment S2->S3 S4 Schedule pickup with institutional Environmental Health & Safety (EHS) S3->S4 S5 Final Disposal Method: High-Temperature Incineration by a licensed facility S4->S5

Caption: Waste Disposal Workflow for Halogenated Nitroaromatic Compounds.

The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste contractor, which ensures complete destruction of the toxic organic components.[13]

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • EPA. (2019, October 3). operating procedure.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzaldehyde 97 27996-87-8.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Benchchem. (n.d.). Personal protective equipment for handling Emoxypine.
  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
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